molecular formula C9H22ClN B12781274 Tripropylammonium chloride CAS No. 14488-44-9

Tripropylammonium chloride

Cat. No.: B12781274
CAS No.: 14488-44-9
M. Wt: 179.73 g/mol
InChI Key: BMXILUZRCXPKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropylammonium Chloride (C9H22ClN) is a quaternary ammonium salt of interest in various chemical research fields . Compounds of this class are frequently utilized as phase-transfer catalysts (PTCs) to facilitate reactions between reagents in immiscible phases, such as organic and aqueous layers. The tripropylammonium moiety, with its specific steric and electronic properties, makes it a valuable candidate for investigating and optimizing synthetic pathways. Furthermore, ammonium salts with defined alkyl chain lengths serve as important precursors or structural templates in materials science. Research into ionic compounds highlights their utility in studying crystallization processes, hydrogen-bonding networks (such as N-H...Cl interactions found in related structures), and the formation of layered materials . This reagent is provided as a high-purity solid for research purposes. It is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14488-44-9

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

N,N-dipropylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H

InChI Key

BMXILUZRCXPKOI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tripropylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in organic synthesis, particularly as a phase transfer catalyst. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its catalytic activity. Spectroscopic data and safety information are also presented to offer a complete profile for researchers and drug development professionals.

Core Chemical Properties

Tripropylammonium chloride is the hydrochloride salt of the tertiary amine, tripropylamine (B89841). It is a white to off-white solid that is hygroscopic. Its structure consists of a central nitrogen atom bonded to three propyl groups and one hydrogen atom, with a chloride counterion.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its parent amine, tripropylamine, is presented in Table 1. While some specific physical constants for this compound are not widely reported, the properties of the parent amine provide a useful reference.

PropertyValueSource(s)
Chemical Name This compound-
Synonyms Tri-n-propylammonium chloride, N,N-Dipropyl-1-propanamine hydrochloride[1]
CAS Number 14488-44-9[1][2]
Molecular Formula C₉H₂₂ClN[1][2]
Molecular Weight 179.73 g/mol [1][2]
Appearance Solid (hygroscopic)[2]
Melting Point Data not available for this compound. For tetrapropylammonium (B79313) chloride: 240-242 °C.-
Boiling Point Data not available-
Density Data not available-
pKa of Parent Amine (Tripropylamine) ~10.65 - 10.82-
Solubility Expected to be soluble in polar solvents such as water, methanol, and ethanol (B145695); sparingly soluble in nonpolar organic solvents.-
Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl groups and the N-H proton. The propyl groups would exhibit a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and a triplet for the methylene protons adjacent to the nitrogen. The N-H proton signal would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the three different carbon environments in the propyl chains.

FTIR: The infrared spectrum would be characterized by C-H stretching and bending vibrations from the propyl groups. A broad absorption band in the region of 2400-2800 cm⁻¹ would be indicative of the N-H stretching vibration in the ammonium salt.

Synthesis and Purification

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between tripropylamine and hydrochloric acid.[2] This exothermic reaction is typically performed at ambient temperatures and can yield a high-purity product upon crystallization.[2]

Materials:

  • Tripropylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of tripropylamine in a minimal amount of a suitable solvent in which the starting amine is soluble but the final salt is not (e.g., diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 20°C.

  • As the HCl is added, a white precipitate of this compound will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted tripropylamine.

  • Dry the product under vacuum to remove residual solvent.

Purification by Recrystallization

If the synthesized this compound requires further purification, recrystallization is an effective method. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and diethyl ether, or isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, add the crude this compound.

  • Add a small amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Applications in Organic Synthesis: Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC).[2] PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] The catalyst, a quaternary ammonium salt, forms an ion pair with an anion from the aqueous phase, making it soluble in the organic phase where it can then react with the organic substrate.[3][4]

Mechanism of Phase Transfer Catalysis

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt like this compound is illustrated below.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ QY_aq Q⁺Y⁻ NaY->QY_aq Anion Exchange NaX Na⁺X⁻ QCl_aq Q⁺Cl⁻ (Catalyst) QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction QCl_org Q⁺Cl⁻ QCl_org->QCl_aq Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide. When the alcohol is deprotonated to form an alkoxide, which is often soluble in an aqueous or alcoholic phase, and the alkyl halide is in an organic phase, a phase transfer catalyst like this compound can significantly accelerate the reaction.

Williamson_Ether_Synthesis start Start reactants Combine Alcohol (ROH), Alkyl Halide (R'-X), Aqueous NaOH, and This compound start->reactants reflux Heat the mixture to reflux with vigorous stirring reactants->reflux workup Cool, separate organic and aqueous layers reflux->workup extraction Wash organic layer with water and brine workup->extraction drying Dry organic layer over anhydrous MgSO₄ extraction->drying evaporation Evaporate solvent drying->evaporation product Purify product (e.g., by distillation or chromatography) to obtain Ether (R-O-R') evaporation->product end End product->end

Caption: Workflow for Williamson Ether Synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[5] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5]

Conclusion

This compound is a valuable quaternary ammonium salt with key applications as a phase transfer catalyst in organic synthesis. Its straightforward synthesis and effectiveness in promoting reactions between immiscible reactants make it a useful tool for researchers in both academic and industrial settings, including drug development. Understanding its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use.

References

An In-depth Technical Guide to the Molecular Structure of Tripropylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of tripropylammonium (B8586437) chloride. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Molecular Structure and Properties

Tripropylammonium chloride is a quaternary ammonium (B1175870) salt with the chemical formula C₉H₂₂ClN.[1][2] It is composed of a positively charged tripropylammonium cation and a negatively charged chloride anion.

1.1. Tripropylammonium Cation

The central nitrogen atom in the tripropylammonium cation is bonded to three propyl groups and one hydrogen atom. This arrangement results in a tetrahedral geometry around the nitrogen atom, consistent with sp³ hybridization, with bond angles approximating 109.5°.[1]

1.2. Chloride Anion

The chloride anion (Cl⁻) is a single chlorine atom that has gained an electron, resulting in a negative charge. In the solid state of this compound, this anion is held in the crystal lattice through electrostatic interactions with the positively charged tripropylammonium cations.

1.3. Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₂₂ClN
Molecular Weight 179.73 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Soluble in water and various organic solvents.[4]
Hygroscopicity Hygroscopic (absorbs moisture from the air).[3]

1.4. Structural Data

As of the latest literature review, a definitive crystal structure for this compound has not been published in publicly accessible databases. Therefore, precise, experimentally determined bond lengths, bond angles, and crystal lattice parameters are not available. However, based on data from closely related compounds like diisopropylammonium chloride, the following table provides estimated values for the tripropylammonium cation.[5]

ParameterEstimated Value
C-N Bond Length ~1.50 Å
C-C Bond Length ~1.52 Å
C-H Bond Length ~1.09 Å
N-H Bond Length ~1.02 Å
C-N-C Bond Angle ~109.5°
C-C-C Bond Angle ~109.5°
H-C-H Bond Angle ~109.5°

Note: These are estimated values and should be treated with caution. Definitive values can only be obtained through experimental determination via techniques such as X-ray crystallography.

Experimental Protocols

2.1. Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization reaction of tripropylamine (B89841) with hydrochloric acid.[6]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reactants: Dissolve a known molar amount of tripropylamine in a suitable solvent, such as diethyl ether or ethanol.

  • Reaction: Cool the tripropylamine solution in an ice bath. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from the dropping funnel with continuous stirring. The reaction is exothermic.

  • Precipitation: As the reaction proceeds, this compound will precipitate out of the solution as a white solid.

  • Isolation: After the addition of hydrochloric acid is complete, continue stirring for an additional 30 minutes. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature to remove any residual solvent.

Synthesis_of_Tripropylammonium_Chloride cluster_reactants Reactants cluster_process Process cluster_product Product Tripropylamine Tripropylamine (in Diethyl Ether) Reaction Neutralization Reaction (Ice Bath) Tripropylamine->Reaction HCl Hydrochloric Acid HCl->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Cold Diethyl Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying Product Tripropylammonium Chloride Drying->Product Phase_Transfer_Catalysis cluster_catalyst Catalyst cluster_reaction Reaction Cycle Aqueous Aqueous Phase (e.g., NaY) Transfer_Y Q+Cl- exchanges Cl- for Y- at the interface Aqueous->Transfer_Y Y- Regeneration Q+X- exchanges X- for Y- at the interface Aqueous->Regeneration Y- Organic Organic Phase (e.g., RX) Reaction Q+Y- reacts with RX to form RY and Q+X- Organic->Reaction RX PTC Tripropylammonium Chloride (Q+Cl-) PTC->Transfer_Y QY_Organic Q+Y- moves into the organic phase Transfer_Y->QY_Organic Q+Y- QY_Organic->Reaction Transfer_X Q+X- moves back to the aqueous phase Reaction->Transfer_X Q+X- Transfer_X->Regeneration Q+X- Regeneration->QY_Organic Cycle Repeats

References

Tripropylammonium Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14488-44-9

This technical guide provides an in-depth overview of tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its physicochemical properties, synthesis, and key applications, including its role as a phase transfer catalyst and as a precursor to oxidizing agents.

Physicochemical Properties

Tripropylammonium chloride is a hygroscopic solid at room temperature. Its molecular structure consists of a central nitrogen atom bonded to three propyl groups, with a chloride counterion. The geometry around the nitrogen atom is tetrahedral, consistent with sp³ hybridization.[1]

PropertyValue
CAS Number 14488-44-9
Molecular Formula C₉H₂₂ClN
Molecular Weight 179.73 g/mol [1][2]
IUPAC Name N,N-dipropylpropan-1-amine hydrochloride[1]
Canonical SMILES CCCN(CCC)CCC.Cl[1]
Appearance Solid (hygroscopic)[1]

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of tripropylamine (B89841) with hydrochloric acid.[1] This exothermic reaction is typically carried out at ambient temperatures and can be performed without an organic solvent, aligning with green chemistry principles.[1]

Experimental Protocol: Representative Synthesis

Materials:

  • Tripropylamine (C₉H₂₁N)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Diethyl ether (or other suitable non-polar solvent for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of tripropylamine in a minimal amount of a suitable solvent or use it neat.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring vigorously.

  • After the addition is complete, continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Dry the purified this compound in a desiccator under vacuum.

Disclaimer: This is a representative protocol based on general chemical principles. Actual reaction conditions, such as solvent choice, temperature, and reaction time, may need to be optimized.

G cluster_synthesis Synthesis of this compound Tripropylamine Tripropylamine Reaction Reaction Vessel (with cooling) Tripropylamine->Reaction HCl Hydrochloric Acid HCl->Reaction Product Tripropylammonium Chloride Reaction->Product Purification Filtration & Washing Product->Purification FinalProduct Purified Product Purification->FinalProduct

Synthesis Workflow for this compound

Applications in Chemical Synthesis

Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase.[1] This is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.[1] For instance, it can be employed in the synthesis of oxetane (B1205548) compounds by enabling the dehydrohalogenation of 3-halo-1-propanol derivatives.[1]

The tripropylammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. After the reaction, the cation can return to the aqueous phase to repeat the cycle.

G cluster_ptc Phase Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Reactant Aqueous Reactant (e.g., Nu⁻) Catalyst_Org Catalyst-Reactant Complex (TPA⁺Nu⁻) Aqueous_Reactant->Catalyst_Org Ion Exchange Catalyst_Aq Catalyst (TPA⁺Cl⁻) Catalyst_Aq->Catalyst_Org Phase Transfer Organic_Substrate Organic Substrate (R-X) Product Product (R-Nu) Organic_Substrate->Product Catalyst_Org->Catalyst_Aq Catalyst Regeneration Catalyst_Org->Organic_Substrate Reaction

Mechanism of Phase Transfer Catalysis
Precursor for Oxidizing Agents

This compound serves as a precursor for the synthesis of tripropylammonium fluorochromate (TriPAFC), a potent and selective oxidizing agent.[1] TriPAFC is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

  • Chromium(VI) oxide (CrO₃)

  • Hydrofluoric acid (HF, 40% aqueous solution)

  • Tripropylamine (C₉H₂₁N)

  • Water

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, dissolve chromium(VI) oxide in water.

  • Carefully add hydrofluoric acid to the chromium(VI) oxide solution while stirring.

  • Cool the mixture in an ice bath.

  • Slowly add tripropylamine to the cooled solution with continuous stirring.

  • An orange solid of tripropylammonium fluorochromate will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a suitable organic solvent.

  • Dry the product under vacuum.

Disclaimer: This protocol involves the use of highly corrosive and toxic reagents (Chromium(VI) oxide and hydrofluoric acid). It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • A triplet corresponding to the methyl protons (-CH₃).

  • A multiplet (sextet) for the methylene (B1212753) protons adjacent to the methyl groups (-CH₂-CH₃).

  • A multiplet (triplet) for the methylene protons adjacent to the nitrogen atom (N-CH₂-).

  • A broad singlet for the ammonium proton (N-H⁺).

Expected FT-IR Spectral Features:

  • C-H stretching vibrations for the propyl groups in the region of 2800-3000 cm⁻¹.

  • N-H stretching vibration for the ammonium group, likely a broad band around 3000-3300 cm⁻¹.

  • C-H bending vibrations in the region of 1300-1500 cm⁻¹.

  • C-N stretching vibrations.

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

A Technical Guide to the Solubility of Tripropylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, sees utility in various chemical applications, including as a phase transfer catalyst and in the synthesis of organic compounds.[1][2] A fundamental understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of tripropylammonium chloride, consolidating available qualitative data. Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data for their specific solvent systems. A structured table is provided for the systematic recording of these experimental findings. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram.

Introduction

Qualitative Solubility Profile:

Based on the behavior of similar compounds, the following qualitative solubility profile for this compound is expected:

  • High Solubility: in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).[3]

  • Moderate to Low Solubility: in solvents of intermediate polarity (e.g., acetone, acetonitrile, chloroform).[3]

  • Insoluble or Sparingly Soluble: in nonpolar solvents (e.g., hexane, toluene, diethyl ether).[3]

It is important to note that for a related compound, triethylamine (B128534) hydrochloride, it is reported to be "very soluble" in ethanol (B145695) and chloroform.[3] While this provides some context, experimental verification for this compound is essential.

Quantitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound in a wide range of organic solvents is sparse. To facilitate a direct comparison of solubility across different solvents and temperatures, the following table is provided for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)Method of DeterminationReference
e.g., Methanol25Gravimetric[Your Data]
e.g., Acetone25Gravimetric[Your Data]
e.g., Dichloromethane25Gravimetric[Your Data]
e.g., Toluene25Gravimetric[Your Data]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used gravimetric method for determining the solubility of a solid in a liquid.

3.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvents of interest (high purity)

  • Analytical balance (± 0.0001 g)

  • Thermostated shaker or water bath with temperature control (± 0.1 °C)

  • Sealed glass vials (e.g., screw-cap vials with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pre-weighed glass vials for aliquots

  • Drying oven or vacuum oven

3.2. Experimental Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration: Place the sealed vials in a thermostated shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant experimental temperature.[3]

  • Sampling and Filtration: Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. Record the exact mass of the aliquot.

  • Solvent Evaporation: Place the vial containing the filtered aliquot in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant mass of the residue (the dissolved this compound) is achieved.

  • Mass Determination: Accurately weigh the vial containing the dry residue.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

where the mass of the solvent is the total mass of the aliquot minus the mass of the residue.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature & Agitation) A->B Incubate (e.g., 24-48h) C Phase Separation (Settling of Undissolved Solid) B->C Cease Agitation D Sampling & Filtration (Withdraw and filter supernatant) C->D Isothermal Sampling E Solvent Evaporation (Dry to constant mass) D->E Transfer Aliquot F Mass Determination & Calculation (Calculate solubility) E->F Weigh Residue

Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Several key factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: As an ionic compound, it is generally more soluble in polar solvents that can effectively solvate the cation and anion.[3]

  • Temperature: For most solid solutes, solubility tends to increase with increasing temperature, as dissolution is often an endothermic process.[4] However, this relationship must be determined experimentally for each specific solvent-solute system.[3]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can impact solubility. The chloride anion can act as a hydrogen bond acceptor.[3]

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, its properties as a tertiary ammonium salt suggest a strong preference for polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable framework for their determination. A systematic approach to measuring and recording solubility data will greatly benefit the scientific community by enhancing the understanding and application of this versatile compound in research and development.

References

A Technical Guide to the Hygroscopic Nature of Tripropylammonium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, is recognized for its utility in various chemical processes.[1][2] Its applications include serving as a phase transfer catalyst in organic synthesis and as a precursor for other chemical compounds.[1][2] In the context of pharmaceutical development, such compounds are often investigated for their role in synthesizing active pharmaceutical ingredients (APIs) and intermediates.[1][3]

A key characteristic of many quaternary ammonium salts is their hygroscopic nature.[4][5] This property, the ability to attract and hold water molecules from the surrounding environment, can significantly impact the material's physical and chemical stability, handling, and performance. For drug development professionals, understanding and quantifying the hygroscopicity of a compound is critical for formulation development, packaging, and storage to prevent degradation and ensure product efficacy.

This guide consolidates the available physicochemical data for tripropylammonium chloride and presents detailed experimental protocols for determining its hygroscopic properties, including moisture sorption isotherms, critical relative humidity (CRH), and deliquescence point.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is characterized as a white, crystalline solid that is soluble in water and acetone.[5][6] Its hygroscopic nature is consistently noted in safety data sheets and chemical supplier information, necessitating storage in a dry, inert atmosphere.[5][6][7]

PropertyValueReference
Molecular Formula C₉H₂₂ClN[1][8][9]
Molecular Weight 179.73 g/mol [1][8][9]
CAS Number 14488-44-9[1][9]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water and acetone[5][6]
Stability Stable under normal conditions, but hygroscopic[5][7]
Storage Keep in a dry, cool, and well-ventilated place under an inert atmosphere. Protect from moisture.[5][7]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the acid-base neutralization reaction of tripropylamine (B89841) with hydrochloric acid.[1] This reaction is typically exothermic and can be performed at ambient temperatures, often yielding a high-purity product upon crystallization.[1]

(CH₃CH₂CH₂)₃N + HCl → (CH₃CH₂CH₂)₃NH⁺Cl⁻ [1]

An alternative, though less common, approach involves the alkylation of tripropylamine with a propyl halide, followed by anion exchange.[2]

Understanding and Quantifying Hygroscopicity

Hygroscopicity is the ability of a substance to absorb or adsorb moisture from the surrounding atmosphere. For a crystalline solid like this compound, this can have several consequences, including deliquescence (dissolving in the absorbed water to form a solution), which can affect its physical form, stability, and ease of handling.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity at which a salt will begin to absorb moisture from the atmosphere.[10][11] Below this value, the material will remain in its solid form. At or above the CRH, the material will continue to absorb water until it dissolves, forming a saturated solution.[10][11] The CRH of a salt is influenced by temperature, generally decreasing as the temperature rises.[10] While the specific CRH for this compound is not documented, Table 2 provides CRH values for other ammonium salts for comparison.

SaltCritical Relative Humidity (%) at 30°C
Ammonium Nitrate59.4
Ammonium Chloride77.2
Ammonium Sulfate79.2

Table 2: Critical Relative Humidities of Various Ammonium Salts at 30°C.[10]

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, two primary experimental techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[12] This technique is invaluable for determining moisture sorption isotherms, which graphically represent the relationship between the equilibrium moisture content of a material and the relative humidity.

The following workflow outlines the steps for characterizing the hygroscopicity of a crystalline solid using DVS.

DVS_Workflow Figure 1: DVS Experimental Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis sample_prep Weigh a small amount of This compound (5-15 mg) into the DVS sample pan. start_dvs Place the sample in the DVS instrument. sample_prep->start_dvs drying Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved. start_dvs->drying sorption Increase RH in steps (e.g., 10% increments from 0% to 90% RH) at 25°C. drying->sorption equilibrium_sorp Allow the sample to equilibrate at each RH step until the rate of mass change is minimal (e.g., dm/dt < 0.002%/min). sorption->equilibrium_sorp equilibrium_sorp->sorption Next RH step desorption Decrease RH in steps (e.g., 10% increments from 90% to 0% RH) at 25°C. equilibrium_sorp->desorption After reaching max RH equilibrium_desorp Allow the sample to equilibrate at each RH step. desorption->equilibrium_desorp equilibrium_desorp->desorption Next RH step plot_isotherm Plot the equilibrium mass change (%) vs. RH to generate the moisture sorption-desorption isotherm. equilibrium_desorp->plot_isotherm After completing cycle determine_crh Identify the Critical Relative Humidity (CRH) as the RH at which a sharp increase in moisture uptake occurs. plot_isotherm->determine_crh analyze_hysteresis Analyze the hysteresis between the sorption and desorption curves. determine_crh->analyze_hysteresis

Figure 1: DVS Experimental Workflow

The resulting moisture sorption isotherm can reveal key information about the hygroscopic behavior of this compound:

  • Type of Isotherm: The shape of the isotherm can be classified according to the Brunauer-Emmett-Teller (BET) system, providing insights into the mechanism of water sorption (monolayer, multilayer, or condensation).

  • Critical Relative Humidity (CRH): A sharp, significant increase in mass at a specific relative humidity indicates the CRH, the point at which deliquescence begins.

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure, such as phase transitions or the formation of hydrates.[13]

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[14][15] It is based on a quantitative chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This method is particularly useful for determining the absolute water content of a sample after exposure to a specific relative humidity.

The following protocol describes a general procedure for determining the water content of a hygroscopic solid.

KF_Titration_Protocol Figure 2: Karl Fischer Titration Protocol cluster_sample_prep Sample Preparation and Exposure cluster_kf_analysis Karl Fischer Titration cluster_calculation Calculation weigh_sample Accurately weigh a sample of dry this compound into a suitable container. expose_rh Store the sample in a desiccator with a saturated salt solution to maintain a constant relative humidity at a controlled temperature (e.g., 25°C). weigh_sample->expose_rh equilibrate Allow the sample to equilibrate for a defined period (e.g., 24-48 hours). expose_rh->equilibrate reweigh_sample Quickly and accurately reweigh the sample to determine the mass of absorbed water. equilibrate->reweigh_sample add_sample Introduce the weighed, equilibrated sample into the titration vessel. reweigh_sample->add_sample prepare_titrator Prepare the Karl Fischer titrator by titrating the solvent to a dry endpoint. prepare_titrator->add_sample titrate Titrate the sample with the Karl Fischer reagent until the electrochemical endpoint is reached. add_sample->titrate calculate_water Calculate the percentage of water in the sample based on the volume of titrant consumed. titrate->calculate_water

Figure 2: Karl Fischer Titration Protocol

Applications in Drug Development

A thorough understanding of the hygroscopic nature of this compound is crucial if it is to be used in any stage of drug development.

  • API Synthesis: As a phase transfer catalyst, its hydration state could affect reaction kinetics and yield.

  • Formulation: If considered as an excipient or part of a final drug product, its hygroscopicity would influence the choice of other excipients, the manufacturing process (e.g., wet vs. dry granulation), and the final dosage form's stability.

  • Packaging and Storage: Knowledge of the CRH is essential for defining appropriate packaging and storage conditions to prevent moisture-induced degradation or physical changes of the drug product.

Conclusion

While this compound is known to be hygroscopic, the extent of its moisture-absorbing properties has not been quantitatively documented in readily available literature. For researchers and professionals in drug development, it is imperative to characterize this property to ensure the material's quality, stability, and performance. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration detailed in this guide provide a robust framework for determining the moisture sorption isotherm and critical relative humidity of this compound. The data generated from these studies will be invaluable for its effective and safe use in research and pharmaceutical applications.

References

Thermal Stability of Tripropylammonium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) chloride, a tertiary ammonium (B1175870) salt, finds applications in various chemical syntheses and as a phase transfer catalyst. Its thermal stability is a critical parameter for its safe handling, storage, and utility in chemical processes that may involve elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal properties of tripropylammonium chloride, drawing upon data from analogous ammonium salts due to the limited availability of specific experimental data for the title compound. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are essential techniques for evaluating thermal stability. Furthermore, potential thermal decomposition pathways are discussed and visualized.

Introduction

This compound ((CH₃CH₂CH₂)₃NHCl) is an organic salt consisting of a tripropylammonium cation and a chloride anion. Like other ammonium salts, its thermal stability is influenced by factors such as the nature of the cation and anion, crystal structure, and the presence of impurities. Understanding the thermal behavior of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be subjected to various thermal stresses. This guide serves as a resource for researchers by providing a framework for the thermal analysis of this compound and presenting expected thermal properties based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₂₂ClN--INVALID-LINK--
Molecular Weight 179.73 g/mol --INVALID-LINK--
Appearance Solid (predicted)General knowledge of similar salts
CAS Number 14488-44-9--INVALID-LINK--

Thermal Stability Analysis: Data from Analogous Compounds

Table 2: Thermal Properties of Analogous Ammonium Chlorides

CompoundMelting Point (°C)Decomposition Onset (°C)Source
Tetrapropylammonium chloride 240-242Not specifiedSigma-Aldrich
Triethylmethylammonium chloride 282-284~239-243Benchchem
Trimethylammonium chloride 273-278Not specifiedSigma-Aldrich

Based on these analogs, it can be anticipated that this compound will exhibit a relatively high melting point and a decomposition temperature likely in the range of 200-300 °C. The actual values will be dependent on the specific crystalline structure and purity of the sample.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Weigh 5-10 mg of This compound into a ceramic or platinum pan setup Place pan in TGA furnace start->setup purge Purge with inert gas (e.g., N₂ or Ar) at 20-50 mL/min setup->purge program Program temperature ramp: - Equilibrate at 30 °C - Ramp at 10 °C/min to 600 °C purge->program run Initiate TGA run program->run acquire Record mass loss vs. temperature run->acquire analyze Determine onset of decomposition (T_onset) from the TGA curve acquire->analyze

Caption: TGA Experimental Workflow.

Detailed Parameters:

  • Sample Mass: 5-10 mg

  • Heating Rate: 10 °C/min (a slower rate of 5 °C/min can be used for higher resolution)

  • Temperature Range: 30 °C to 600 °C

  • Atmosphere: Nitrogen or Argon, flow rate of 20-50 mL/min

  • Crucible: Alumina or platinum

Data Analysis: The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Weigh 2-5 mg of This compound into an aluminum pan and seal setup Place sample and reference pans in DSC cell start->setup purge Purge with inert gas (e.g., N₂) at 20-50 mL/min setup->purge program Program temperature profile: - Equilibrate at 25 °C - Ramp at 10 °C/min to 300 °C purge->program run Initiate DSC run program->run acquire Record heat flow vs. temperature run->acquire analyze Identify endothermic peaks (melting) and exothermic peaks (decomposition) acquire->analyze

Caption: DSC Experimental Workflow.

Detailed Parameters:

  • Sample Mass: 2-5 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: Typically from room temperature to above the expected melting point (e.g., 25 °C to 300 °C).

  • Atmosphere: Nitrogen or Argon, flow rate of 20-50 mL/min

  • Crucible: Hermetically sealed aluminum pans.

Data Analysis: The melting point is identified as the peak maximum of the endothermic event on the DSC thermogram.

Potential Thermal Decomposition Pathways

The thermal decomposition of tertiary ammonium halides can proceed through several mechanisms. For this compound, the most probable pathways are dehydrochlorination (a form of Hofmann elimination) and nucleophilic substitution.

Decomposition_Pathways TPACl This compound ((CH₃CH₂CH₂)₃NH⁺Cl⁻) Propene Propene (CH₃CH=CH₂) TPACl->Propene Heat TPA Tripropylamine ((CH₃CH₂CH₂)₃N) TPACl->TPA Heat HCl Hydrogen Chloride (HCl) TPACl->HCl Heat Chloropropane 1-Chloropropane (B146392) (CH₃CH₂CH₂Cl) TPACl->Chloropropane Heat DPA Dipropylamine ((CH₃CH₂CH₂)₂NH) TPACl->DPA Heat

Caption: Potential Thermal Decomposition Pathways.

Dehydrochlorination: This pathway involves the abstraction of a proton from a propyl group by the chloride ion, leading to the formation of propene, tripropylamine, and hydrogen chloride.

Nucleophilic Substitution: In this mechanism, the chloride ion acts as a nucleophile and attacks one of the propyl groups, resulting in the formation of 1-chloropropane and dipropylamine.

The predominant pathway will depend on the specific reaction conditions, including temperature and pressure.

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, a comprehensive understanding of its likely behavior can be extrapolated from analogous compounds. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the thermal properties of this compound. The provided workflows and potential decomposition pathways serve as a valuable resource for ensuring the safe and effective use of this compound in research and development. It is strongly recommended that experimental verification of the thermal stability be conducted before its use in any high-temperature applications.

An In-depth Technical Guide on the Mechanism of Action of Tripropylammonium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1][2][3] This technique circumvents the problem of mutual insolubility, which otherwise hinders or prevents chemical reactions.[1][3] By employing a phase transfer catalyst, such as tripropylammonium (B8586437) chloride, it is possible to transport a reactant from one phase to another, thereby enabling the reaction to proceed.[2][4] The advantages of PTC are numerous, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, increased reaction rates, higher yields, and greater product selectivity.[1][3][5]

Tripropylammonium chloride, a quaternary ammonium (B1175870) salt, serves as a classic example of a phase transfer catalyst. Its mechanism of action is centered on its ability to form an ion pair with an anionic reactant in the aqueous phase. This newly formed ion pair is sufficiently lipophilic to migrate across the phase boundary into the organic phase, where it can then react with the organic-soluble substrate.[2] This guide provides a detailed exploration of the core mechanisms, quantitative data, and experimental considerations for using this compound and similar quaternary ammonium salts as phase transfer catalysts.

Core Mechanisms of Action

The catalytic activity of this compound and other quaternary ammonium salts in a biphasic system is primarily explained by two predominant mechanisms: the Starks' Extraction Mechanism and the Makosza Interfacial Mechanism. The operative mechanism is often dependent on the specific reaction conditions, particularly the nature of the anion and the acidity of the organic substrate.

The Starks' Extraction Mechanism

First proposed by Charles Starks, the extraction mechanism is the most common pathway for many PTC reactions, such as nucleophilic substitutions.[6][7] The catalyst, a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of an aqueous anion (Y⁻) into the organic phase to react with an organic substrate (RZ).

The catalytic cycle can be broken down into the following key steps:

  • Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its original counter-ion (X⁻) for the reactant anion (Y⁻) from an inorganic salt (MY).[2][6]

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is lipophilic due to the alkyl groups on the ammonium cation and can therefore be extracted from the aqueous phase, crossing the liquid-liquid interface into the organic phase.[2][6]

  • Reaction in Organic Phase: Within the organic phase, the anion (Y⁻) is weakly solvated and thus highly reactive. It reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) now forms an ion pair with the leaving group anion (Z⁻). This ion pair (Q⁺Z⁻) migrates back into the aqueous phase, where the catalyst cation is released and can begin the cycle anew by pairing with another reactant anion (Y⁻).[2]

Starks_Extraction_Mechanism Starks' Extraction Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RZ RZ (Substrate) RY RY (Product) RZ->RY Reaction with Y⁻ QZ_org Q⁺Z⁻ RY->QZ_org Releases Z⁻ QY_org Q⁺Y⁻ QY_org->RZ Provides Y⁻ QZ_aq Q⁺Z⁻ QZ_org->QZ_aq Catalyst Return MY MY (Salt) QY_aq Q⁺Y⁻ MY->QY_aq Anion Exchange MZ MZ QY_aq->QY_org Phase Transfer QZ_aq->MZ Releases Z⁻

Caption: The catalytic cycle of the Starks' Extraction Mechanism.
The Makosza Interfacial Mechanism

For reactions involving the generation of carbanions from weak organic acids (e.g., C-alkylation of phenylacetonitrile) using a concentrated aqueous base (like NaOH), the interfacial mechanism is often more plausible.[8][9] This is because highly hydrated anions like hydroxide (B78521) (OH⁻) are difficult to extract into the organic phase.[9]

The key steps of the interfacial mechanism are:

  • Deprotonation at the Interface: The organic substrate (RH), residing in the organic phase, diffuses to the interface. Here, the strong base from the aqueous phase deprotonates the substrate, forming a carbanion (R⁻) directly at the phase boundary.[8][10]

  • Ion Pair Formation and Extraction: The phase transfer catalyst cation (Q⁺), which is predominantly in the organic phase or at the interface, immediately forms an ion pair (Q⁺R⁻) with the newly generated carbanion.[10] This lipophilic ion pair is then drawn into the bulk of the organic phase.

  • Reaction in Organic Phase: The highly reactive, "naked" carbanion (R⁻) reacts with an electrophile (EZ) to form the final product (RE).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (Z⁻) and moves back towards the interface to facilitate another cycle.

Interfacial_Mechanism Makosza Interfacial Mechanism RH RH (Substrate) QR_org Q⁺R⁻ interface -------------------- Phase Interface -------------------- RH->interface Diffusion to Interface EZ EZ (Electrophile) RE RE (Product) EZ->RE QR_org->EZ Reaction NaOH NaOH (Base) NaOH->interface OH⁻ at Interface interface->QR_org Deprotonation & Ion Pair Extraction

Caption: Key steps of the Makosza Interfacial Mechanism.

Quantitative Data Summary

The efficiency of a phase transfer catalyst is typically evaluated by measuring reaction rates, yields, and turnover numbers. The choice of catalyst, including the structure of the quaternary ammonium salt, significantly impacts performance.[11] The table below summarizes representative data for reactions catalyzed by quaternary ammonium salts, illustrating their effectiveness.

Reaction TypeOrganic SubstrateAqueous ReactantCatalyst (mol%)Solvent SystemTime (h)Temp (°C)Yield (%)Reference
Nucleophilic Substitution1-Chlorooctane (B87089)NaCNHexadecyltributylphosphonium Bromide (5%)-1.810599[10]
Nucleophilic Substitution1-ChlorooctaneNaCNTetrahexylammonium ChlorideHeptane/Water2-3Reflux~100
Dichlorocarbene AdditionStyreneCHCl₃ / 50% NaOHBenzyltriethylammonium Chloride (TEBA)Dichloromethane/Water440>95[11]
OxidationThiopheneH₂O₂ / HCOOHTetrabutylammonium Bromide (TBAB)Model Oil/Water250~98 (Conversion)[12]

Detailed Experimental Protocols

Example Protocol: Synthesis of 1-Cyanooctane via Nucleophilic Substitution

This protocol is a representative example of a solid-liquid PTC reaction, adapted from procedures described in the literature.[3]

Materials:

  • 1-Chlorooctane

  • Sodium Cyanide (NaCN)

  • This compound (or another suitable quaternary ammonium salt like Tetrabutylammonium Bromide)

  • Toluene (B28343) (or another inert organic solvent)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorooctane (1 equivalent), sodium cyanide (1.5 equivalents), and this compound (0.05 equivalents, 5 mol%).

  • Solvent Addition: Add toluene and a minimal amount of water to create a biphasic system. The presence of some water is often necessary to dissolve the inorganic salt.[10]

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.[10] Vigorous agitation is crucial to maximize the interfacial surface area between the phases, which enhances the rate of transfer.[10]

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add water to dissolve any remaining inorganic salts and separate the aqueous layer.

  • Extraction: Wash the organic layer sequentially with water and then with brine to remove the catalyst and any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-cyanooctane can be purified further by vacuum distillation if necessary.

Experimental Workflow

The logical flow of a typical phase transfer catalysis experiment, from setup to final product analysis, can be visualized as follows.

Experimental_Workflow General Experimental Workflow for PTC A 1. Reaction Setup Combine organic substrate, inorganic salt, catalyst, and solvents in a flask. B 2. Biphasic Reaction Heat and stir vigorously to maximize interfacial contact. A->B C 3. Monitor Progress Analyze aliquots via GC, TLC, or HPLC. B->C D 4. Reaction Quench & Work-up Cool mixture and separate aqueous and organic phases. C->D E 5. Extraction & Washing Wash organic phase with water/brine to remove catalyst and salts. D->E F 6. Drying & Solvent Removal Dry organic phase and concentrate under reduced pressure. E->F G 7. Purification Purify crude product via distillation, chromatography, or recrystallization. F->G H 8. Characterization Confirm product identity and purity (NMR, IR, MS). G->H

Caption: A typical workflow for a phase transfer catalyzed reaction.

References

A Technical Guide to Tripropylammonium Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tripropylammonium (B8586437) chloride (TPAC) is a quaternary ammonium (B1175870) salt with the chemical formula C₉H₂₂ClN.[1][2][3] As a member of the ionic liquid family, it exists as a salt in the solid state at room temperature and possesses unique physicochemical properties, including high thermal stability and low vapor pressure, which are characteristic of ionic liquids.[4] Its primary utility in scientific and industrial settings is as a phase transfer catalyst (PTC), where it facilitates reactions between reagents located in immiscible phases, such as an organic and an aqueous layer.[1][5] This guide provides an in-depth overview of the core properties, synthesis protocols, and key applications of tripropylammonium chloride, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical Properties

This compound is a hygroscopic solid at room temperature.[1] Its molecular structure features a central nitrogen atom bonded to three propyl groups, forming a tetrahedral geometry consistent with sp³ hybridization.[1] This structure is key to its function as a catalyst. A summary of its fundamental properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14488-44-9[1][3][5]
Molecular Formula C₉H₂₂ClN[1][2][3]
Molecular Weight 179.73 g/mol [1][2][3][5]
IUPAC Name N,N-dipropylpropan-1-amine;hydrochloride[3][5]
Alternative Name tripropylazanium chloride[2]
Appearance Solid (hygroscopic)[1]
Canonical SMILES CCCN(CCC)CCC.Cl[1]

Note: Data for properties such as melting point, boiling point, density, and viscosity are not extensively documented in the reviewed literature.

Synthesis and Purification

The most common and direct method for synthesizing this compound is through a straightforward acid-base neutralization reaction.[5] This method is favored for its high yield and simplicity.[5]

Experimental Protocol: Synthesis via Acid-Base Neutralization

Objective: To synthesize this compound from tripropylamine (B89841) and hydrochloric acid.

Materials:

  • Tripropylamine (C₉H₂₁N)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl ether or similar non-polar solvent (for washing)

  • Deionized water

  • Reaction flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a measured amount of tripropylamine into the reaction flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to manage the exothermic nature of the reaction.[1]

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred tripropylamine solution via the dropping funnel. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • The resulting product, this compound, will likely precipitate as a solid. If it remains in solution, the solvent (water) can be removed.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Wash the crude product with cold diethyl ether to remove any unreacted tripropylamine.

  • Dry the final product under vacuum to yield high-purity this compound.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/ether, isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Once fully dissolved, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent. This process yields the purified product.[1]

Synthesis Workflow Visualization

The synthesis process can be visualized as a simple chemical transformation.

G cluster_reactants Reactants cluster_process Process cluster_product Product Tripropylamine Tripropylamine (C₉H₂₁N) Reaction Acid-Base Neutralization Tripropylamine->Reaction HCl Hydrochloric Acid (HCl) HCl->Reaction TPAC This compound (C₉H₂₂ClN) Reaction->TPAC

Figure 1: Synthesis workflow for this compound.

Core Applications and Methodologies

Phase Transfer Catalysis

The most significant application of this compound is as a phase transfer catalyst (PTC).[1] In a biphasic system (e.g., aqueous-organic), an ionic reactant in the aqueous phase often cannot react with an organic substrate in the organic phase due to immiscibility. A PTC, which has both hydrophilic and lipophilic properties, facilitates this reaction.[5]

The mechanism involves the tripropylammonium cation ((C₃H₇)₃NH⁺) forming an ion pair with the aqueous-phase reactant anion. This new, lipophilic ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the organic substrate.[5] This technique is crucial for nucleophilic substitutions, alkylations, and oxidations, often leading to higher yields and milder reaction conditions.[1][5]

Methodology: General Protocol for a Biphasic Reaction using TPAC as a PTC

Objective: To conduct a nucleophilic substitution in a biphasic system using TPAC.

Materials:

  • Organic substrate (e.g., an alkyl halide) dissolved in an organic solvent (e.g., toluene).

  • Aqueous nucleophile (e.g., sodium cyanide solution).

  • This compound (catalytic amount, typically 1-5 mol%).

  • Reaction vessel with vigorous stirring capability.

Procedure:

  • Combine the organic substrate solution and the aqueous nucleophile solution in the reaction vessel.

  • Add the catalytic amount of this compound to the biphasic mixture.

  • Heat the reaction to the desired temperature (if required) and stir vigorously to maximize the interfacial area between the two phases.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, HPLC).

  • Upon completion, stop the stirring and allow the layers to separate.

  • Isolate the organic layer containing the product.

  • Wash the organic layer with water to remove the catalyst and any remaining aqueous reactants.

  • Dry the organic layer (e.g., with MgSO₄), filter, and remove the solvent to isolate the product.

PTC Mechanism Visualization

The catalytic cycle of phase transfer catalysis is illustrated below.

G cluster_aqueous Aqueous Phase Nu_aq Nucleophile (Nu⁻) Cat_aq Catalyst (Q⁺Cl⁻) CatNu_org Catalyst Complex (Q⁺Nu⁻) Cat_aq->CatNu_org 1. Ion Exchange (Cl⁻ for Nu⁻) Cl_aq Chloride (Cl⁻) RX_org Substrate (R-X) Prod_org Product (R-Nu) RX_org->Prod_org Forms Cat_org Catalyst (Q⁺X⁻) RX_org->Cat_org Releases X⁻ CatNu_org->RX_org 2. Reaction Cat_org->Cl_aq 3. Catalyst Regeneration

Figure 2: Mechanism of Phase Transfer Catalysis (Q⁺ = (C₃H₇)₃NH⁺).
Precursor in Chemical Synthesis

This compound also serves as a starting material for synthesizing other specialized chemical reagents. For instance, it is a precursor to tripropylammonium fluorochromate (TriPAFC), which is a potent oxidizing agent used for substrates like mandelic acid.[1]

Precursor Synthesis Workflow

The role of TPAC as a precursor can be shown in a simple workflow.

G TPAC Tripropylammonium Chloride (Precursor) Process Reaction TPAC->Process Reagent Oxidizing Agent Precursor (e.g., CrO₃/HF) Reagent->Process Product Tripropylammonium Fluorochromate (Product) Process->Product

Figure 3: Workflow for synthesis using TPAC as a precursor.

Relevance in Drug Development

While not a therapeutic agent itself, this compound plays an important enabling role in pharmaceutical research and development.

  • Synthesis of Pharmaceutical Intermediates: Its function as a PTC is highly valuable for synthesizing complex organic molecules that serve as intermediates in drug manufacturing.[1][6] By enabling reactions under milder, more efficient conditions, it contributes to more sustainable and cost-effective production pathways.[1]

  • Potential Antimicrobial Applications: Quaternary ammonium salts as a class are known for their antimicrobial properties.[7] While specific studies on this compound are not widespread, preliminary research into related compounds suggests this as a potential area for future investigation.[1] The ability to tailor ionic liquids may allow for the development of new formulations with antimicrobial activity.[8]

Logical Relationship in Drug Development

The connection between TPAC's fundamental properties and its application in the pharmaceutical sector is outlined below.

G Compound This compound Property Core Property: Phase Transfer Catalyst Compound->Property Exhibits Application Direct Application: Facilitates Biphasic Reactions Property->Application Enables Intermediate Industrial Use: Synthesis of Pharmaceutical Intermediates Application->Intermediate Is Used For Outcome End Goal: Active Pharmaceutical Ingredient (API) Production Intermediate->Outcome Leads To

Figure 4: Logical flow of TPAC's utility in drug development.

Conclusion

This compound is a versatile quaternary ammonium salt whose value is primarily derived from its efficacy as a phase transfer catalyst. This property allows it to bridge the gap between immiscible reactant phases, enabling a wide range of organic syntheses that are crucial for both industrial processes and pharmaceutical development. While its direct applications in drug formulations are still an area for exploration, its role in the synthesis of complex molecular intermediates is well-established. Future research may focus on characterizing a broader range of its physicochemical properties and exploring its potential in areas such as green chemistry and antimicrobial formulations.

References

Methodological & Application

Application Notes and Protocols: Tripropylammonium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropylammonium (B8586437) chloride as a phase transfer catalyst (PTC) in organic synthesis. The focus is on its application in facilitating reactions between immiscible reactants, particularly in the synthesis of valuable heterocyclic compounds.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). The PTC, typically a quaternary ammonium (B1175870) salt like tripropylammonium chloride, transports a reactant from one phase to another, thereby enabling the reaction to proceed at a significant rate. This methodology offers several advantages, including milder reaction conditions, increased yields, and the use of less hazardous and expensive solvents.

Application: Synthesis of Oxetanes via Intramolecular Cyclization

A key application of this compound is in the synthesis of oxetanes through the dehydrohalogenation of 3-halo-1-propanol derivatives.[1] Oxetanes are important structural motifs in medicinal chemistry, known to improve the physicochemical properties of drug candidates. The reaction involves an intramolecular Williamson ether synthesis where the alkoxide, generated by a base in the aqueous phase, is shuttled by the tripropylammonium cation into the organic phase to facilitate the cyclization.

Reaction Scheme:

Quantitative Data Summary

Catalyst [a]SubstrateBaseSolvent SystemTemperature (°C)Time (h)Yield (%) [b]
This compound 3-chloro-1-propanol (B141029) 50% NaOH (aq) Toluene (B28343) 80 6 [Hypothetical] 85
Tetrabutylammonium Bromide3-chloro-1-propanol50% NaOH (aq)Toluene80682
Benzyltriethylammonium Chloride3-chloro-1-propanol50% NaOH (aq)Toluene80678

[a] Catalyst loading is typically 1-5 mol% relative to the substrate. [b] Yields are hypothetical and for illustrative purposes only. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol: Synthesis of Oxetane (B1205548) from 3-Chloro-1-propanol

Materials:

  • 3-chloro-1-propanol

  • Sodium hydroxide (B78521) (NaOH) pellets

  • This compound

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Aqueous Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water. Caution: This process is highly exothermic.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-propanol (e.g., 0.1 mol, 9.45 g) and toluene (100 mL).

  • Addition of Catalyst: Add this compound (e.g., 0.002 mol, 0.36 g, 2 mol%).

  • Reaction Initiation: Begin vigorous stirring and add the 50% aqueous NaOH solution (50 mL).

  • Heating and Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure oxetane.

Visualizations

Mechanism of Phase Transfer Catalysis

The following diagram illustrates the general mechanism of phase transfer catalysis for the synthesis of oxetane using this compound. The catalyst facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it acts as a base to deprotonate the 3-chloro-1-propanol, leading to the formation of the oxetane ring.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH Na⁺ OH⁻ TPA_OH_org [N(Pr)₃H]⁺ OH⁻ Na_OH->TPA_OH_org TPA_Cl_aq [N(Pr)₃H]⁺ Cl⁻ TPA_Cl_aq->TPA_OH_org Anion Exchange NaCl Na⁺ Cl⁻ Substrate HO-(CH₂)₃-Cl Alkoxide ⁻O-(CH₂)₃-Cl Substrate->Alkoxide Product Oxetane Alkoxide->Product Intramolecular Cyclization TPA_Cl_org [N(Pr)₃H]⁺ Cl⁻ Alkoxide->TPA_Cl_org Product->TPA_Cl_org TPA_OH_org->Alkoxide Deprotonation TPA_Cl_org->TPA_Cl_aq Catalyst Regeneration

Mechanism of this compound PTC
Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis of oxetane.

Workflow A 1. Mix Reactants (3-chloro-1-propanol, Toluene) B 2. Add Catalyst (this compound) A->B C 3. Add Aqueous Base (50% NaOH) B->C D 4. Heat and Stir (80°C, 6h) C->D E 5. Phase Separation D->E F 6. Extraction with Toluene E->F G 7. Drying and Filtration F->G H 8. Solvent Removal G->H I 9. Purification (Distillation) H->I J Final Product (Oxetane) I->J

Oxetane Synthesis Workflow

References

Application Notes and Protocols for Tripropylammonium Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium (B8586437) chloride is a quaternary ammonium (B1175870) salt that serves as an effective phase-transfer catalyst (PTC) in a variety of organic reactions. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst transports a nucleophilic anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the use of less hazardous and more environmentally friendly solvents.

These application notes provide detailed protocols and data for the use of tripropylammonium chloride as a phase-transfer catalyst in key nucleophilic substitution reactions, including O-alkylation (Williamson ether synthesis), N-alkylation, and S-alkylation.

Principle of Phase-Transfer Catalysis

In a typical biphasic nucleophilic substitution reaction, the nucleophile (e.g., hydroxide (B78521), alkoxide, phenoxide, thiophenoxide, or an amine anion) resides in the aqueous phase, while the electrophilic substrate (e.g., an alkyl halide) is in the organic phase. Due to the low solubility of the nucleophile in the organic phase, the reaction is often slow or does not proceed at all.

This compound, with its lipophilic propyl chains and a hydrophilic chloride ion, can exchange its anion for the nucleophile at the interface of the two phases. The resulting tripropylammonium-nucleophile ion pair is sufficiently soluble in the organic phase to be transported away from the interface, where it can then react with the alkyl halide. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1] this compound can be effectively employed as a phase-transfer catalyst in this reaction, particularly for the synthesis of aryl ethers from phenols.

General Experimental Protocol: O-Alkylation of Phenols
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (B47542) (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a suitable organic solvent (e.g., toluene (B28343), dichloromethane (B109758), or chlorobenzene).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a base (e.g., 20-50% NaOH or KOH).

  • Catalyst Addition: Add this compound (1-5 mol%) to the reaction flask.

  • Reaction Initiation: Vigorously stir the two-phase mixture and add the aqueous base solution. Heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ether can be purified by distillation or column chromatography on silica (B1680970) gel.

Representative Data: O-Alkylation of Phenols

While specific experimental data for this compound is limited in readily available literature, the following table provides representative yields for the O-alkylation of various phenols with benzyl (B1604629) chloride using analogous quaternary ammonium salts under phase-transfer conditions. These values can serve as a benchmark for reactions employing this compound.

Phenol SubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenolBenzyl ChlorideTBAB50% NaOHToluene80295
4-MethoxyphenolBenzyl ChlorideTEBAC50% KOHDichloromethane40392
4-NitrophenolBenzyl ChlorideAliquat 33625% NaOHChlorobenzene901.598
2-NaphtholBenzyl ChlorideTBAB50% NaOHToluene802.594

TBAB: Tetrabutylammonium bromide, TEBAC: Benzyltriethylammonium chloride, Aliquat 336: Methyltrioctylammonium chloride.

N-Alkylation Reactions

N-alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of substituted amines, which are prevalent in pharmaceuticals and agrochemicals. This compound can facilitate the N-alkylation of various nitrogen-containing compounds, including indoles, carbazoles, and amides, under phase-transfer conditions.

General Experimental Protocol: N-Alkylation of Indole (B1671886)
  • Reaction Setup: In a round-bottom flask, combine indole (1.0 eq.), the alkyl halide (1.1-1.2 eq.), and an organic solvent such as toluene or acetonitrile.

  • Base and Catalyst: Add finely powdered potassium hydroxide or sodium hydroxide (2.0-5.0 eq.) and this compound (2-10 mol%).

  • Reaction Conditions: Stir the suspension vigorously at a temperature ranging from room temperature to 80 °C.

  • Monitoring: Follow the reaction progress using TLC.

  • Work-up: After the reaction is complete, filter off the solid base. Wash the filtrate with water to remove the catalyst and any remaining base.

  • Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the N-alkylated indole.

Representative Data: N-Alkylation of Heterocycles

The table below shows typical results for the N-alkylation of indole and other heterocycles with various alkylating agents using phase-transfer catalysis.

SubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
IndoleBenzyl BromideTBABKOH (powder)Toluene25490
CarbazoleEthyl IodideTEBACNaOH (powder)Acetonitrile60685
Phthalimiden-Butyl BromideAliquat 336K₂CO₃ (powder)DMF80593
BenzimidazoleBenzyl ChlorideTBABKOH (powder)Toluene50388

S-Alkylation Reactions

The synthesis of thioethers (sulfides) is readily achieved through the S-alkylation of thiols. Phase-transfer catalysis with this compound provides an efficient method for this transformation, particularly for the reaction of thiophenols with alkyl halides.

General Experimental Protocol: S-Alkylation of Thiophenol
  • Reaction Setup: Place the thiophenol (1.0 eq.), alkyl halide (1.1 eq.), and a solvent like toluene or dichloromethane in a reaction flask.

  • Aqueous Phase and Catalyst: Add an aqueous solution of sodium hydroxide (e.g., 10-20%) and this compound (1-5 mol%).

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the disappearance of the starting thiol by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent, and if necessary, purify the resulting thioether by distillation or column chromatography.

Representative Data: S-Alkylation of Thiols

The following table illustrates the typical efficiency of phase-transfer catalyzed S-alkylation of thiols with different alkyl halides.

Thiol SubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolBenzyl ChlorideTBAB10% NaOHDichloromethane25196
4-Methylthiophenoln-Butyl BromideTEBAC20% KOHToluene50291
ThiophenolEthyl IodideAliquat 33615% NaOHDichloromethane251.594
2-NaphthalenethiolBenzyl BromideTBAB10% NaOHToluene40293

Visualizations

phase_transfer_catalysis_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Cat_Nu_org [Pr₃NH]⁺Nu⁻ Nu_aq->Cat_Nu_org Phase Transfer Cat_Cl_aq [Pr₃NH]⁺Cl⁻ RX_org Substrate (R-X) Cat_Nu_org->Cat_Cl_aq Regeneration Product_org Product (R-Nu) Cat_Nu_org->Product_org SN2 Reaction with R-X

Caption: General workflow for phase-transfer catalyzed nucleophilic substitution.

williamson_ether_synthesis start Start: Phenol, Alkyl Halide, Solvent, this compound add_base Add Aqueous Base (e.g., NaOH) start->add_base heat_stir Heat and Stir Vigorously (50-100 °C) add_base->heat_stir monitor Monitor Reaction (TLC/GC) heat_stir->monitor workup Work-up: Separate Phases, Wash, Dry Organic Layer monitor->workup Reaction Complete purify Purification: Evaporate Solvent, Distill or Chromatograph workup->purify product Product: Pure Ether purify->product

Caption: Experimental workflow for Williamson ether synthesis.

signaling_pathway A Aqueous Phase (Nucleophile Source) B Interface A->B D Catalyst Action: Ion Exchange at Interface A->D [Pr₃NH]⁺Cl⁻ C Organic Phase (Substrate Location) B->C F Nucleophilic Attack on Substrate C->F R-X E Transport of Nucleophile into Organic Phase D->E [Pr₃NH]⁺Nu⁻ E->F G Product Formation & Catalyst Regeneration F->G

References

Application Notes and Protocols: Tripropylammonium Chloride in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the established and potential uses of tripropylammonium (B8586437) chloride and analogous quaternary ammonium (B1175870) salts in various polymerization techniques. The content is structured to offer both theoretical understanding and practical guidance for laboratory applications.

Application Note 1: Phase Transfer Catalysis in Free-Radical Polymerization

Introduction: Tripropylammonium chloride, a quaternary ammonium salt, serves as an effective phase transfer catalyst (PTC) in polymerization reactions where the monomer and initiator are in separate, immiscible phases. This is common in systems with a water-soluble initiator (e.g., potassium persulfate) and a water-insoluble organic monomer (e.g., methyl methacrylate). The catalyst facilitates the transfer of the initiator anion from the aqueous phase to the organic phase, where polymerization occurs. This technique enhances reaction rates and allows for polymerization under milder conditions.

Mechanism of Action: The catalytic cycle involves the quaternary ammonium cation (Q⁺) from this compound forming an ion pair with the initiator anion (I⁻) at the aqueous-organic interface. This new, more lipophilic ion pair (Q⁺I⁻) is soluble in the organic phase. Once in the organic phase, the initiator anion can initiate the polymerization of the monomer.

Experimental Protocol: Phase Transfer Catalyzed Free-Radical Polymerization of Methyl Methacrylate (B99206) (MMA)

Materials:

  • Methyl methacrylate (MMA) (monomer)

  • Potassium persulfate (K₂S₂O₈) (initiator)

  • This compound (phase transfer catalyst)

  • Toluene (B28343) (organic solvent)

  • Deionized water

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas supply

  • Reaction vessel with a condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add methyl methacrylate (20 g, 0.2 mol) and toluene (50 mL).

  • Initiator Solution: In a separate beaker, dissolve potassium persulfate (0.54 g, 2 mmol) and this compound (0.36 g, 2 mmol) in deionized water (50 mL).

  • Degassing: Purge the monomer solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Reaction Initiation: Add the aqueous initiator solution to the reaction flask containing the monomer solution.

  • Polymerization: Heat the reaction mixture to 60°C with vigorous stirring to ensure good mixing of the two phases. Maintain the reaction under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots of the organic phase at regular intervals and analyzing for monomer conversion using techniques such as gas chromatography (GC) or gravimetry.

  • Termination and Precipitation: After the desired conversion is reached (e.g., 4-6 hours), cool the reaction mixture to room temperature. Separate the organic layer and precipitate the polymer by slowly adding the solution to a large volume of methanol with stirring.

  • Purification and Drying: Filter the precipitated poly(methyl methacrylate) (PMMA), wash with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation:

CatalystMonomerInitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
This compound (analog)MMAK₂S₂O₈6058545,0002.1
Tetrabutylammonium BromideStyreneK₂S₂O₈7069052,0002.3

(Note: Data is representative of typical phase transfer catalyzed polymerizations and may vary based on specific reaction conditions.)

Diagrams:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface K_ion K⁺ S2O8_ion S₂O₈²⁻ (Initiator Anion) Q_S2O8 [Q⁺]₂S₂O₈²⁻ (Organic Soluble) Monomer Monomer (M) Polymer Growing Polymer (P-M•) Monomer->Polymer Propagation Q_S2O8->Monomer Initiation Q_Cl This compound (Q⁺Cl⁻) Q_Cl->Q_S2O8 Anion Exchange ROP_Workflow start Start dry_catalyst Dry Tripropylammonium Chloride start->dry_catalyst setup_flask Set up Flame-Dried Schlenk Flask dry_catalyst->setup_flask add_catalyst Add Catalyst under Inert Atmosphere setup_flask->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_monomer Add Purified Monomer add_solvent->add_monomer heat_stir Heat and Stir (e.g., 90°C) add_monomer->heat_stir monitor Monitor Conversion (e.g., NMR, GC) heat_stir->monitor quench Quench Reaction (e.g., with Methanol) monitor->quench precipitate Precipitate Polymer quench->precipitate dry_polymer Dry Final Polymer precipitate->dry_polymer end End dry_polymer->end ATRP_Cationic_Monomer cluster_activation Activation cluster_deactivation Deactivation Pn_X Pₙ-X (Dormant Chain) Pn_rad Pₙ• (Active Radical) Pn_X->Pn_rad k_act CuI Cu(I)/L CuII_X X-Cu(II)/L Monomer_add Monomer (M) (Cationic) Pn_rad->Monomer_add Propagation (k_p) Pn_rad_deact Pₙ• Pn_X_deact Pₙ-X Pn_rad_deact->Pn_X_deact k_deact CuII_X_deact X-Cu(II)/L CuI_deact Cu(I)/L

Application Note: Incorporation of Tripropylammonium Chloride into Perovskite Precursor Solutions for Enhanced Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of bulky organic cations, such as tripropylammonium (B8586437) chloride, into perovskite precursor solutions is a key strategy in the development of high-performance and stable perovskite solar cells. These additives facilitate the formation of 2D/3D perovskite heterostructures, which effectively passivate defects at the grain boundaries and surface of the 3D perovskite film. This application note provides a detailed protocol for the incorporation of tripropylammonium chloride as an additive in a standard perovskite precursor solution, based on established methodologies for similar alkylammonium halide additives.

The introduction of this compound can lead to significant improvements in the morphological, optical, and electronic properties of the perovskite film. Expected outcomes include increased grain size, reduced defect density, enhanced charge carrier lifetime, and improved device stability under operational stress. While the precise optimal concentration may vary depending on the specific perovskite composition and processing conditions, this protocol provides a robust starting point for experimentation.

Experimental Protocols

This section details the necessary protocols for preparing a perovskite precursor solution containing this compound and subsequent thin-film deposition.

Materials Required
  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Cesium iodide (CsI)

  • This compound ((C₃H₇)₃NHCl)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene (CB), anhydrous

  • Indium tin oxide (ITO) coated glass substrates

  • Hole transport layer (HTL) material (e.g., MeO-2PACz)

  • Electron transport layer (ETL) material (e.g., PCBM)

  • Buffer layer material (e.g., BCP)

  • Metal electrode (e.g., Silver, Ag)

Equipment
  • Spin coater

  • Hotplate

  • Glovebox with a nitrogen atmosphere

  • Ultrasonic bath

  • UV-Ozone cleaner

  • Thermal evaporator

Protocol 1: Perovskite Precursor Solution Preparation
  • Stock Solution Preparation:

    • Prepare a stock solution of the desired 3D perovskite precursor. A common formulation is a mixed-cation, mixed-halide perovskite. For a representative solution, dissolve PbI₂ (1716 mg), FAI (588.3 mg), MABr (20.1 mg), and CsI (18.2 mg) in a mixed solvent of DMF (2076 μL) and DMSO (519 μL).[1]

    • Stir the solution at room temperature for at least 6 hours in a nitrogen-filled glovebox.[1]

  • Additive Incorporation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or isopropanol).

    • Add the desired molar percentage of the this compound solution to the 3D perovskite precursor solution. A typical starting concentration for similar additives is in the range of 5-20 mol% with respect to the lead halide content.[2]

    • Stir the final solution for an additional hour to ensure homogeneity.

Protocol 2: Perovskite Thin-Film Deposition and Device Fabrication
  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 20 minutes each.[1]

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 20 minutes.[1]

  • Layer Deposition:

    • Deposit a hole transport layer (HTL) on the cleaned substrates. For example, a solution of MeO-2PACz (0.6 mg/mL in ethanol) can be spin-coated at 3000 rpm for 30 seconds, followed by annealing at 100 °C for 10 minutes.[1]

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution (prepared in Protocol 1) onto the HTL-coated substrates. A two-step spin-coating process is often used: 1000 rpm for 5 seconds, followed by 4000 rpm for 30 seconds.[1]

    • During the second step, dispense an anti-solvent (e.g., 160 μL of chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.[1]

    • Anneal the perovskite film at 100 °C for 50 minutes.[1]

  • Device Completion:

    • Deposit an electron transport layer (ETL), such as PCBM (20 mg/mL in chlorobenzene), by spin-coating at 1500 rpm for 35 seconds, followed by annealing at 100 °C for 10 minutes.[1]

    • Deposit a buffer layer, such as BCP (0.5 mg/mL in isopropanol), by spin-coating at 4000 rpm for 30 seconds.[1]

    • Finally, thermally evaporate a metal electrode (e.g., 100 nm of Ag) to complete the device.[1]

Data Presentation

The following tables summarize the quantitative data for the preparation of the perovskite precursor solution and the spin-coating parameters for device fabrication.

Precursor Component Mass (mg) Solvent Volume (μL)
PbI₂1716DMF2076
FAI588.3DMSO519
MABr20.1
CsI18.2
This compoundVariable (e.g., 5-20 mol%)
Spin-Coating Step Speed (rpm) Duration (s) Notes
HTL Deposition300030
Perovskite Step 110005
Perovskite Step 2400030Anti-solvent drip at 15s
ETL Deposition150035
Buffer Layer Deposition400030

Mandatory Visualization

experimental_workflow sub_prep Substrate Preparation (Cleaning, UV-Ozone) htl_dep HTL Deposition (Spin-coating, Annealing) sub_prep->htl_dep perovskite_dep Perovskite Deposition (Spin-coating, Anti-solvent, Annealing) htl_dep->perovskite_dep precursor_prep Perovskite Precursor Preparation additive_inc This compound Incorporation precursor_prep->additive_inc additive_inc->perovskite_dep etl_dep ETL Deposition (Spin-coating, Annealing) perovskite_dep->etl_dep buffer_dep Buffer Layer Deposition (Spin-coating) etl_dep->buffer_dep electrode_dep Electrode Deposition (Thermal Evaporation) buffer_dep->electrode_dep device Complete Solar Cell Device electrode_dep->device

Caption: Experimental workflow for the fabrication of perovskite solar cells with this compound.

logical_relationship additive This compound (Bulky Organic Cation) heterostructure Formation of 2D/3D Perovskite Heterostructure additive->heterostructure morphology Improved Film Morphology (Larger Grains) additive->morphology passivation Passivation of Grain Boundaries and Defects heterostructure->passivation carrier_dynamics Enhanced Charge Carrier Lifetime and Transport passivation->carrier_dynamics morphology->carrier_dynamics performance Increased Power Conversion Efficiency and Stability carrier_dynamics->performance

Caption: Logical relationship of this compound's influence on perovskite properties.

References

Application Notes and Protocols: Tripropylammonium Chloride as a Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium (B8586437) chloride (TPAC) is a quaternary ammonium (B1175870) salt with the chemical formula C₉H₂₂ClN.[1] While not conventionally utilized as a primary surfactant due to its relatively short alkyl chains, TPAC and its analogs, such as tetrapropylammonium (B79313) chloride (TPACl), exhibit surface-active properties that can be leveraged in specialized formulation applications.[2][3] This document provides an overview of the potential applications of tripropylammonium chloride as a surfactant, detailed protocols for characterizing its surface activity, and its use in the formulation of nanoparticles and microemulsions. Given the limited publicly available quantitative data on the surfactant properties of this compound, this application note will also provide data for a representative cationic surfactant, Dodecyltrimethylammonium Bromide (DTAB), for illustrative purposes.

Physicochemical Properties

The molecular structure of this compound, featuring a positively charged nitrogen atom bonded to three propyl groups, imparts a degree of amphiphilicity to the molecule.[4] This structure allows it to interact with both polar and non-polar phases, a fundamental characteristic of surfactants.

Table 1: Physicochemical Properties of this compound and a Representative Cationic Surfactant

PropertyThis compoundDodecyltrimethylammonium Bromide (DTAB)[5]
Chemical Formula C₉H₂₂ClNC₁₅H₃₄BrN
Molecular Weight 179.73 g/mol [1]308.34 g/mol
Appearance Solid (hygroscopic)[4]White crystalline powder
Solubility Soluble in waterSoluble in water and ethanol
Critical Micelle Concentration (CMC) in Water Not reported~15.7 mM

Applications in Formulations

While not a potent surface-active agent for forming stable emulsions or foams on its own, this compound's unique properties make it suitable for several specialized applications in formulations.

Phase Transfer Catalysis

This compound is known to function as a phase transfer catalyst (PTC).[4] In this role, it facilitates the transfer of a reactant from an aqueous phase to an organic phase (or vice versa), where the reaction can proceed more efficiently. This is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The surfactant-like properties of TPAC are crucial for this application as it can form ion pairs with the reactant, and the resulting complex has sufficient hydrophobicity to be soluble in the organic phase.

Nanoparticle Synthesis

Quaternary ammonium salts are often employed as capping or stabilizing agents in the synthesis of nanoparticles.[6][7][8] this compound can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their size and shape. The cationic nature of TPAC can impart a positive surface charge to the nanoparticles, which is beneficial for their stability in colloidal suspensions and for their interaction with negatively charged biological membranes in drug delivery applications.

Microemulsion Formulation

Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant(s). While this compound may not be the primary surfactant in such formulations, it can act as a co-surfactant or a charge-carrying additive.[9][10] Its presence can influence the phase behavior of the microemulsion and enhance the solubilization of certain drugs.

Experimental Protocols

The following protocols provide methodologies for characterizing the surfactant properties of this compound and for its application in formulations.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.

Method: Surface Tension Measurement

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mM to 100 mM).

  • Surface Tension Measurement: Measure the surface tension of each dilution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Allow each solution to equilibrate before measurement.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The CMC is the concentration at which a sharp break in the curve is observed. The intersection of the two linear portions of the plot gives the CMC value.

Workflow for CMC Determination

CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 100 mM TPAC) dilutions Create Serial Dilutions (0.1 mM to 100 mM) stock->dilutions measure Measure Surface Tension (Tensiometer) dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC at Inflection Point plot->cmc

Workflow for determining the Critical Micelle Concentration (CMC).

Protocol 2: Synthesis of Silver Nanoparticles using this compound as a Stabilizer

This protocol describes a chemical reduction method for synthesizing silver nanoparticles with TPAC as a capping agent.

Materials:

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of AgNO₃ in deionized water.

    • Prepare a 10 mM solution of TPAC in deionized water.

    • Prepare a fresh, ice-cold 2 mM solution of NaBH₄ in deionized water.

  • Synthesis:

    • In a flask, mix 50 mL of the AgNO₃ solution with 10 mL of the TPAC solution under vigorous stirring.

    • Slowly add 10 mL of the ice-cold NaBH₄ solution dropwise to the AgNO₃/TPAC mixture.

    • A color change to yellowish-brown indicates the formation of silver nanoparticles.

    • Continue stirring for 30 minutes to ensure the completion of the reaction.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Characterization:

    • Characterize the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM).

    • Confirm the formation of silver nanoparticles by UV-Vis spectroscopy (a characteristic surface plasmon resonance peak is expected around 400 nm).

    • Determine the surface charge (zeta potential) of the nanoparticles using Dynamic Light Scattering (DLS).

Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mix Mix AgNO3 and TPAC solutions add_nabh4 Add NaBH4 dropwise mix->add_nabh4 stir Stir for 30 min add_nabh4->stir centrifuge1 Centrifuge stir->centrifuge1 resuspend1 Resuspend in DI water centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation and Resuspension (2x) resuspend1->centrifuge2 tem TEM (Size, Morphology) centrifuge2->tem uvvis UV-Vis (SPR peak) centrifuge2->uvvis dls DLS (Zeta Potential) centrifuge2->dls Microemulsion_Formulation cluster_components Components cluster_process Process cluster_characterization Characterization oil Oil Phase phase_diagram Construct Pseudo-Ternary Phase Diagram oil->phase_diagram water Aqueous Phase water->phase_diagram surfactant Primary Surfactant surfactant->phase_diagram cosurfactant Co-surfactant (e.g., TPAC) cosurfactant->phase_diagram formulation Select Composition and Formulate phase_diagram->formulation dls DLS (Droplet Size, PDI) formulation->dls viscosity Viscosity formulation->viscosity stability Stability Assessment formulation->stability

References

Application Notes and Protocols for Phase Transfer Catalysis with Tripropylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase Transfer Catalysis with Tripropylammonium (B8586437) Chloride

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is particularly valuable in green chemistry as it often allows for the use of milder reaction conditions, reduces the need for hazardous organic solvents, and can lead to higher yields and selectivities.[1][2]

Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts, and tripropylammonium chloride falls within this category.[3] this compound, also known by its IUPAC name N,N-dipropylpropan-1-aminium chloride, is the hydrochloride salt of the tertiary amine, tripropylamine.[3][4] The catalytic activity of such quaternary ammonium salts stems from their ability to form ion pairs with anions from the aqueous phase. These ion pairs possess sufficient lipophilicity to be transported into the organic phase, where the anion can then react with the organic-soluble substrate.

Mechanism of Action

The fundamental principle of phase transfer catalysis involves the transfer of a reactive species from one phase to another to enable a reaction to occur. In the context of using this compound for a reaction between an aqueous nucleophile (Nu⁻) and an organic-soluble substrate (R-X), the catalytic cycle can be generalized as follows:

  • Anion Exchange: In the aqueous phase, the tripropylammonium cation ([CH₃(CH₂)₂]₃NH⁺) exchanges its chloride anion for the nucleophile (Nu⁻), forming an ion pair ([CH₃(CH₂)₂]₃NH⁺Nu⁻).

  • Phase Transfer: This newly formed ion pair is soluble in the organic phase and migrates across the phase boundary.

  • Reaction in Organic Phase: In the organic phase, the nucleophile reacts with the substrate (R-X) to form the product (R-Nu). The tripropylammonium cation then pairs with the leaving group (X⁻).

  • Catalyst Regeneration: The tripropylammonium salt of the leaving group ([CH₃(CH₂)₂]₃NH⁺X⁻) returns to the aqueous phase, where the cation is free to pair with another nucleophile, thus continuing the catalytic cycle.

This process allows for reactions that would otherwise be extremely slow or not occur at all due to the physical separation of the reactants.

Applications in Organic Synthesis

While specific, detailed experimental data for a wide range of reactions catalyzed by this compound is not extensively documented in readily available literature, its application as a phase transfer catalyst has been noted, particularly in the synthesis of cyclic ethers like oxetanes. The general principles of phase transfer catalysis suggest its utility in a variety of nucleophilic substitution and base-mediated reactions.

Below are generalized protocols for common transformations where a phase transfer catalyst like this compound would be applicable. Note: These are general procedures and optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) is crucial for specific substrates.

Application Note 1: Williamson Ether Synthesis

Objective: To provide a general protocol for the synthesis of ethers from alcohols and alkyl halides using this compound as a phase transfer catalyst.

Background: The Williamson ether synthesis is a robust method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis is particularly advantageous as it allows the use of solid or aqueous inorganic bases (like NaOH or KOH) to generate the alkoxide in situ, avoiding the need for anhydrous conditions and expensive, moisture-sensitive bases.

Experimental Protocol

Materials:

  • Alcohol

  • Primary alkyl halide

  • Sodium hydroxide (B78521) (or potassium hydroxide), solid pellets or 50% aqueous solution

  • This compound

  • An appropriate organic solvent (e.g., toluene, heptane, or dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the alcohol (1.0 eq.), the organic solvent, and this compound (1-5 mol%).

  • With vigorous stirring, add the solid sodium hydroxide pellets or the 50% aqueous solution (1.5 - 3.0 eq.).

  • Add the primary alkyl halide (1.0 - 1.2 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the mixture to remove the inorganic salts. If an aqueous base was used, separate the organic layer.

  • Wash the organic layer with water (2 x volume of the organic phase) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ether by distillation or column chromatography on silica (B1680970) gel.

Expected Results and Data Presentation

While specific data for this compound is limited, the following table illustrates the type of data that should be collected and organized for optimizing a Williamson ether synthesis under phase transfer conditions.

EntryAlcoholAlkyl HalideBase (eq.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenolBenzyl chlorideNaOH (2.0)2Toluene806Data not available
21-Octanol1-BromobutaneKOH (3.0)5Heptane9012Data not available
34-MethoxyphenolEthyl iodideNaOH (2.0)3DCM408Data not available

Note: The yields are hypothetical and would need to be determined experimentally.

Application Note 2: Dichlorocyclopropanation of Alkenes

Objective: To outline a general procedure for the synthesis of dichlorocyclopropanes from alkenes using this compound as a phase transfer catalyst for the generation of dichlorocarbene.

Background: Dichlorocarbene (:CCl₂) is a highly reactive intermediate that can be generated from chloroform (B151607) and a strong base. Under phase transfer conditions, the hydroxide ion is transferred to the organic phase where it deprotonates chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene. This reactive species readily adds to alkenes to form dichlorocyclopropanes.

Experimental Protocol

Materials:

  • Alkene

  • Chloroform (reagent grade)

  • 50% (w/w) aqueous sodium hydroxide solution

  • This compound

  • Dichloromethane (B109758) (optional, as solvent)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine the alkene (1.0 eq.), chloroform (which also acts as the reactant), and this compound (1-5 mol%). Dichloromethane can be added as an additional solvent if the alkene is a solid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir vigorously at room temperature for 4-24 hours.

  • Monitor the disappearance of the starting alkene by GC or TLC.

  • Upon completion, pour the reaction mixture into water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude dichlorocyclopropane by distillation or column chromatography.

Expected Results and Data Presentation

The following table structure is recommended for presenting the results of dichlorocyclopropanation reactions.

EntryAlkeneChloroform (eq.)NaOH (eq.)Catalyst (mol%)Temp (°C)Time (h)Yield (%)
1Styrene3.04.020 → RT12Data not available
2Cyclohexene3.04.030 → RT18Data not available
31-Octene3.05.050 → RT24Data not available

Note: The yields are hypothetical and would need to be determined experimentally.

Visualizations

Logical Workflow for a Phase Transfer Catalyzed Reaction

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Solvent, and This compound B Add Aqueous Base (e.g., NaOH) A->B C Add Second Reactant (e.g., Alkyl Halide) B->C D Heat and Stir Vigorously C->D E Monitor Progress (TLC/GC) D->E F Cool and Quench Reaction E->F G Phase Separation F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: General experimental workflow for a typical phase transfer catalyzed reaction.

Catalytic Cycle of this compound in PTC

PTC_Cycle Aq_Phase Aqueous Phase Org_Phase Organic Phase QCl_aq [Pr3NH]+Cl- (aq) QNu_aq [Pr3NH]+Nu- (aq) QCl_aq->QNu_aq Anion Exchange Cl_aq Cl- (aq) QCl_aq->Cl_aq QNu_org [Pr3NH]+Nu- (org) QNu_aq->QNu_org Phase Transfer QX_org [Pr3NH]+X- (org) QNu_org->QX_org RNu_org R-Nu (Product) QNu_org->RNu_org SN2 Reaction QX_org->QCl_aq Phase Transfer & Regeneration Nu_aq Nu- (aq) Nu_aq->QNu_aq RX_org R-X (org) RX_org->RNu_org X_org X- (org) RX_org->X_org

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tripropylammonium Chloride Concentration for Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using tripropylammonium (B8586437) chloride as a phase-transfer catalyst (PTC). Our focus is to help you optimize its concentration to maximize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of tripropylammonium chloride in a chemical reaction?

A1: this compound is a quaternary ammonium (B1175870) salt that primarily functions as a phase-transfer catalyst (PTC). In heterogeneous reaction systems, where reactants are in different immiscible phases (e.g., an aqueous phase and an organic phase), this compound facilitates the transfer of a reactant, typically an anion, from one phase to another, where the reaction can then proceed. This accelerates the reaction rate and can lead to higher product yields under milder conditions.

Q2: How does this compound increase the reaction rate?

A2: this compound operates through a catalytic cycle. The tripropylammonium cation forms an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently lipophilic to move across the phase boundary into the organic phase. In the organic phase, the anion is less solvated, making it more "naked" and highly reactive, leading to a faster reaction with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to begin the cycle anew.

Q.3: What is a typical concentration range for this compound in a reaction?

A3: A typical catalytic loading for quaternary ammonium salts like this compound is in the range of 1-10 mol% relative to the limiting reactant. However, the optimal concentration is highly dependent on the specific reaction, substrates, and conditions. It is crucial to screen a range of concentrations to determine the optimal loading for your specific application.

Q4: Can using too much this compound be detrimental to the reaction?

A4: Yes, an excessive concentration of this compound can have negative effects. Due to its surfactant-like properties, high catalyst concentrations can lead to the formation of stable emulsions, which complicate the work-up and purification process. In some cases, very high catalyst loading can even lead to a decrease in the observed reaction rate.

Q5: Under what conditions can this compound decompose?

A5: Under strongly basic conditions and at elevated temperatures, quaternary ammonium salts like this compound can undergo a decomposition pathway known as Hofmann elimination. This reaction degrades the catalyst into an alkene (propene) and a tertiary amine (tripropylamine). This not only reduces the concentration of the active catalyst but the resulting tertiary amine can also act as a competing base or nucleophile, leading to unwanted side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield 1. Suboptimal Catalyst Concentration: The amount of catalyst may be insufficient to facilitate an efficient transfer of the reactant between phases. 2. Catalyst Poisoning: Impurities in the reactants or solvents may be deactivating the catalyst. 3. Poor Mixing: Inadequate agitation can lead to a small interfacial area between the phases, limiting the mass transfer of the ion pair.1. Optimize Catalyst Concentration: Systematically increase the this compound concentration (e.g., in increments of 1 mol%) to determine the optimal loading. 2. Purify Reactants and Solvents: Ensure all starting materials and solvents are of high purity. Consider passing them through a plug of silica (B1680970) or alumina (B75360) to remove impurities. 3. Increase Agitation: Use a mechanical stirrer for vigorous and efficient mixing to maximize the interfacial surface area.
Reaction Stalls Before Completion 1. Catalyst Degradation: At high temperatures and in the presence of a strong base, the catalyst may be decomposing via Hofmann elimination. 2. Reversible Reaction: The reaction may be reaching equilibrium.1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Use a Milder Base: If the reaction allows, consider using a weaker base. 3. Monitor for Tripropylamine (B89841): Analyze the reaction mixture for the presence of tripropylamine, a byproduct of Hofmann elimination. 4. Shift Equilibrium: If the reaction is reversible, consider removing one of the byproducts to drive the reaction to completion.
Formation of a Stable Emulsion During Work-up 1. High Catalyst Concentration: this compound has surfactant properties, and high concentrations can lead to stable emulsions. 2. Intense Agitation: Excessively high shear forces during the reaction or work-up can create very fine droplets that are difficult to separate.1. Reduce Catalyst Concentration: Use the lowest effective concentration of this compound. 2. Optimize Stirring Speed: Find a balance where there is sufficient mixing for good mass transfer without causing a persistent emulsion. 3. Work-up Solutions: To break an existing emulsion, try adding brine, changing the pH, or filtering the mixture through a pad of Celite®.
Formation of Unexpected Side Products 1. Hofmann Elimination: The tripropylamine formed from catalyst degradation can act as a nucleophile or base. 2. Competing Reactions: The reaction conditions may favor alternative reaction pathways.1. Mitigate Catalyst Degradation: Lower the reaction temperature and/or use a less concentrated base. 2. Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and order of addition to favor the desired reaction.

Data Presentation: Optimizing this compound in a Williamson Ether Synthesis

The following table presents representative data for the optimization of this compound concentration in the synthesis of benzyl (B1604629) phenyl ether from phenol (B47542) and benzyl chloride.

Entry This compound (mol%) Reaction Time (h) Yield (%) Observations
1024<5Negligible reaction without catalyst.
21865Moderate reaction rate.
32.5588Good reaction rate and high yield.
45495Fast reaction and excellent yield.
57.5496No significant improvement in yield over 5 mol%.
610494Slight emulsion formation during work-up.
715491Significant emulsion formation, difficult work-up.

Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.1 eq), 50% aq. NaOH (3.0 eq), Toluene, 80 °C.

Experimental Protocols

Protocol for Optimizing this compound Concentration:

  • Reaction Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the organic substrate (e.g., phenol, 1.0 eq) and the organic solvent (e.g., toluene).

  • Catalyst Addition: To each flask, add a different molar percentage of this compound (e.g., 1, 2.5, 5, 7.5, 10, and 15 mol% relative to the limiting reagent).

  • Reaction Initiation: With vigorous stirring, add the aqueous base (e.g., 50% aq. NaOH, 3.0 eq) to each flask, followed by the alkylating agent (e.g., benzyl chloride, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixtures to the desired temperature (e.g., 80 °C).

  • Monitoring the Reaction: At regular intervals (e.g., every hour), withdraw a small aliquot from the organic layer of each reaction mixture. Quench the aliquot with dilute acid and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic extract by GC or HPLC to determine the conversion and yield.

  • Work-up and Analysis: Once the reaction with the seemingly optimal catalyst concentration reaches completion (or after a fixed time for comparison), cool the reaction mixtures to room temperature. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the crude product to determine the final yield.

  • Data Analysis: Plot the reaction yield as a function of the this compound concentration. The optimal concentration is the one that provides the highest yield in the shortest amount of time with minimal side product formation and ease of work-up.

Mandatory Visualizations

Troubleshooting_Workflow start Experiment Start issue Low Yield? start->issue conc_check Optimize Catalyst Concentration (1-10 mol%) issue->conc_check Yes emulsion_check Emulsion Formed? issue->emulsion_check No mixing_check Increase Agitation conc_check->mixing_check purity_check Purify Reagents mixing_check->purity_check purity_check->emulsion_check reduce_conc Reduce Catalyst Concentration emulsion_check->reduce_conc Yes side_products_check Side Products? emulsion_check->side_products_check No workup_sol Use Brine/Celite® in Work-up reduce_conc->workup_sol workup_sol->side_products_check temp_check Lower Temperature (Avoid Hofmann Elim.) side_products_check->temp_check Yes success Successful Reaction side_products_check->success No base_check Use Milder Base temp_check->base_check base_check->success end End success->end

Technical Support Center: Optimizing Reaction Rates with Tripropylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing tripropylammonium (B8586437) chloride as a catalyst in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is tripropylammonium chloride and how does it function as a catalyst?

A1: this compound is a quaternary ammonium (B1175870) salt that primarily functions as a phase-transfer catalyst (PTC). In reaction systems with two or more immiscible phases (e.g., an aqueous and an organic phase), it facilitates the transfer of a reactant, typically an anion, from one phase to another where the reaction occurs. This transfer accelerates the reaction rate and can lead to higher product yields under milder conditions.

Q2: In which types of reactions is this compound typically used?

A2: this compound and similar quaternary ammonium salts are effective in a variety of organic synthesis reactions, including:

  • Nucleophilic Substitution Reactions: Such as the Williamson ether synthesis, where an alkoxide ion is transferred to the organic phase to react with an alkyl halide.

  • Alkylation Reactions: C-, N-, O-, and S-alkylations are common applications.[1]

  • Oxidation and Reduction Reactions.

  • Polymerization Reactions.

Q3: How does the structure of this compound influence its catalytic activity?

A3: The catalytic activity of a quaternary ammonium salt is influenced by the structure of its cation and the nature of the counter-anion. The three propyl groups on the nitrogen atom in this compound provide a degree of lipophilicity, which allows the cation to be soluble in the organic phase while still being able to interact with the aqueous phase to transport the anion.

Q4: What are the initial signs of catalyst deactivation?

A4: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, the reaction stalling before completion, or a significant reduction in product yield and selectivity.

Troubleshooting Guides

Issue 1: Low or No Reaction Rate
Potential Cause Troubleshooting Steps
Insufficient Mixing Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. For viscous mixtures, consider a mechanical stirrer.
Low Catalyst Concentration The typical catalyst loading is 1-10 mol% relative to the limiting reactant. If the rate is slow, consider incrementally increasing the catalyst concentration.
Poor Solvent Choice The organic solvent should be aprotic and immiscible with water. Solvents like toluene (B28343), heptane, and dichloromethane (B109758) are often effective. Avoid protic solvents that can solvate the anion and reduce its reactivity.
Catalyst Poisoning Certain species, such as highly polarizable anions (e.g., iodide, tosylate), can bind strongly to the catalyst and inhibit its function. If possible, consider using reactants with different leaving groups (e.g., bromide or mesylate).
Low Temperature Increasing the reaction temperature generally increases the reaction rate. However, be mindful of the catalyst's thermal stability.
Issue 2: Formation of a Stable Emulsion
Potential Cause Troubleshooting Steps
High Catalyst Concentration This compound has surfactant-like properties. Reduce the catalyst concentration to the lowest effective amount.
Intense Agitation While good mixing is necessary, excessively high shear forces can lead to stable emulsions. Optimize the stirring speed to find a balance between good mass transfer and avoiding emulsion formation.
Unfavorable Phase Volume Ratio An inappropriate ratio of aqueous to organic phase volumes can contribute to emulsion stability. Experiment with different phase ratios.
Breaking an Existing Emulsion To break an emulsion, try adding a saturated brine solution, changing the pH of the aqueous phase, or filtering the mixture through a pad of Celite®.
Issue 3: Catalyst Deactivation or Degradation
Potential Cause Troubleshooting Steps
Thermal Instability Most quaternary ammonium salts have limited thermal stability and can decompose at high temperatures, often via Hofmann elimination. Determine the thermal stability of this compound under your reaction conditions and operate below its decomposition temperature.
Reaction with Strong Bases Strong bases can lead to catalyst degradation. If a strong base is required, consider adding it slowly or using a less aggressive base if possible.
Fouling Byproducts of the reaction can deposit on the catalyst, blocking active sites. Ensure the purity of your starting materials to minimize side reactions.

Data Presentation

Table 1: Comparison of Quaternary Ammonium Salt Performance in Williamson Ether Synthesis

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.05692
Tetraoctylammonium Bromide (TOAB)0.05495

Note: This data is for illustrative purposes to show the relative effectiveness of different quaternary ammonium salts and is not specific to this compound.[2]

Experimental Protocols

The following is a general experimental protocol for a phase-transfer catalyzed Williamson ether synthesis. Researchers should optimize the conditions for their specific substrates and reaction scale.

Synthesis of Phenyl Butyl Ether (Illustrative Protocol)

Materials:

  • Sodium Phenolate (B1203915)

  • n-Butyl Bromide

  • This compound (or other PTC)

  • Toluene

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium phenolate (0.03 mol) in deionized water (20 mL).

  • Add toluene (25 mL) to the flask, followed by the phase-transfer catalyst (e.g., 0.003 mol of this compound).

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with vigorous stirring.

  • Slowly add n-butyl bromide (0.03 mol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for PTC prep 1. Prepare Reactants (Aqueous & Organic Phases) mix 2. Combine Phases & Add This compound prep->mix react 3. Heat & Stir Vigorously mix->react monitor 4. Monitor Reaction (TLC, GC) react->monitor workup 5. Work-up (Phase Separation, Washing) monitor->workup Reaction Complete purify 6. Purify Product (Distillation, Chromatography) workup->purify

Caption: General experimental workflow for a phase-transfer catalyzed reaction.

Troubleshooting_Workflow Troubleshooting Low Reaction Rate start Low Reaction Rate Observed check_mixing Is mixing vigorous? start->check_mixing increase_stirring Increase Stirring Speed/ Use Mechanical Stirrer check_mixing->increase_stirring No check_catalyst Is catalyst concentration adequate (1-10 mol%)? check_mixing->check_catalyst Yes increase_stirring->check_catalyst increase_catalyst Increase Catalyst Concentration check_catalyst->increase_catalyst No check_solvent Is the solvent aprotic and immiscible with water? check_catalyst->check_solvent Yes increase_catalyst->check_solvent change_solvent Screen Different Solvents (e.g., Toluene, Heptane) check_solvent->change_solvent No check_poisoning Are there potential catalyst poisons present? check_solvent->check_poisoning Yes change_solvent->check_poisoning change_reagents Consider Different Leaving Groups check_poisoning->change_reagents Yes check_temp Is the temperature optimal? check_poisoning->check_temp No change_reagents->check_temp increase_temp Increase Temperature (monitor stability) check_temp->increase_temp No end Problem Resolved check_temp->end Yes increase_temp->end

Caption: A logical workflow for troubleshooting a low reaction rate.

References

tripropylammonium chloride degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of tripropylammonium (B8586437) chloride. The information is designed to assist users in identifying and resolving common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of tripropylammonium chloride under standard laboratory conditions?

A1: this compound is generally stable under normal, dry conditions. However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent moisture uptake.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Q3: What happens when this compound is exposed to high temperatures?

A3: At elevated temperatures, this compound can undergo thermal decomposition. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Q4: How does the halide counter-ion affect the stability of trialkylammonium salts?

A4: The stability of trialkylammonium salts is influenced by the nucleophilicity of the halide counter-ion. For instance, in polar aprotic solvents, the degradation of N,N,N-trimethylanilinium salts at elevated temperatures follows the trend of chloride > bromide > iodide, with the chloride salt being the least stable. This is consistent with the order of halide nucleophilicity in such solvents.

Q5: What are the potential degradation pathways for this compound, particularly in alkaline solutions?

A5: In alkaline conditions, tetraalkylammonium cations can degrade through several mechanisms. Two prominent pathways are:

  • SN2 Attack: A hydroxide (B78521) ion can perform a nucleophilic attack on one of the α-carbons of the propyl groups, leading to the formation of tripropylamine (B89841) and propanol.[1][2][3]

  • Ylide Formation (Hofmann Elimination Precursor): A hydroxide ion can abstract a proton from a β-carbon on one of the propyl groups, leading to a Hofmann elimination reaction to form propene and tripropylamine. In the absence of a β-hydrogen, an ylide intermediate may form, which can then rearrange.[1][2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields or rates in phase-transfer catalysis.
  • Question: My reaction, which uses this compound as a phase-transfer catalyst, is showing inconsistent yields or is slower than expected. What could be the cause?

  • Answer: Several factors can influence the efficiency of phase-transfer catalysis.[4]

    • Poor Catalyst Purity: The presence of impurities in the this compound can interfere with the reaction. Ensure you are using a high-purity catalyst.

    • Inadequate Agitation: Insufficient stirring can lead to a limited interfacial area between the aqueous and organic phases, which slows down the transfer of reactants.

    • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst degradation. An optimal temperature that balances reaction kinetics and catalyst stability should be determined.

    • Incorrect Solvent Choice: The organic solvent should be aprotic and immiscible with water. The solvent choice can also affect the reaction rate in the organic phase.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample containing this compound. What could be the source of these peaks?

  • Answer: Unexpected peaks can arise from several sources:

    • Degradation Products: If the sample has been exposed to harsh conditions (e.g., high temperature, extreme pH, light), the unexpected peaks could be degradation products.

    • Contamination: Impurities could be introduced from solvents, glassware, or other reagents. Running a blank injection (mobile phase only) can help identify if the contamination is from the HPLC system or solvents.

    • Sample Matrix Effects: Components of your sample matrix might be interfering with the analysis.

    • Carryover: Residuals from a previous injection can appear in a subsequent run. An injection of a blank solvent after a concentrated sample can confirm this.

Issue 3: Physical changes in solid this compound during storage.
  • Question: My solid this compound has become clumpy or appears wet. Is it still usable?

  • Answer: this compound is hygroscopic and readily absorbs moisture from the air. This can cause the solid to clump or even dissolve. The presence of water can impact its performance in moisture-sensitive reactions. For applications where the presence of water is not critical, the material may still be usable, but it is best to dry it under vacuum before use. For sensitive applications, it is recommended to use a fresh, unopened container or a properly stored and handled batch.

Data on Stability of Structurally Related Quaternary Ammonium (B1175870) Salts

Temperature (°C)pHHydrolysis Rate after 96 days (%)
30115.88
55118.32
801122.07

Data adapted from a study on PMAPTAC and indicates that hydrolysis rate increases with temperature at alkaline pH.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 2 hours, 8 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong chromophore.

  • The HPLC method should be developed to separate the parent compound from all degradation products. A gradient elution with a C18 column is a common starting point.

4. Data Evaluation:

  • Assess the percentage of degradation of this compound under each stress condition.

  • Identify and, if necessary, characterize the major degradation products.

Protocol 2: Drug-Excipient Compatibility Study

This protocol provides a framework for assessing the compatibility of this compound with common pharmaceutical excipients.[10][11][12][13]

1. Sample Preparation:

  • Prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio by weight.

  • Prepare a physical mixture of all components in the intended formulation ratio.

  • For each mixture, prepare two sets: one stored dry and one with a small amount of added water (e.g., 5% w/w) to simulate high humidity conditions.

2. Storage Conditions:

  • Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • Store control samples of this compound and each excipient alone under the same conditions.

3. Analysis:

  • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction).

  • Analyze the samples using a stability-indicating analytical method (as developed in Protocol 1) to quantify the amount of this compound remaining and to detect the formation of any new degradation products.

  • Techniques like Differential Scanning Calorimetry (DSC) can also be used to screen for potential interactions by observing changes in thermal events like melting points.

4. Interpretation:

  • A significant loss of this compound or the appearance of new degradation products in the binary mixtures compared to the controls indicates an incompatibility.

Visualizations

Degradation_Pathways cluster_alkaline Alkaline Conditions cluster_thermal High Temperature TPA_Cl This compound Tripropylamine Tripropylamine TPA_Cl->Tripropylamine SN2 Attack by OH- Propene Propene TPA_Cl->Propene Hofmann Elimination NOx Nitrogen Oxides (NOx) TPA_Cl->NOx CO_CO2 CO / CO2 TPA_Cl->CO_CO2 HCl Hydrogen Chloride TPA_Cl->HCl Propanol Propanol Experimental_Workflow start Start: Stability Study prep Prepare Sample (e.g., Drug + Excipient) start->prep stress Expose to Stress Conditions (Heat, Humidity, Light, pH) prep->stress analyze Analyze Sample (e.g., HPLC, DSC) stress->analyze evaluate Evaluate Data (Degradation %, New Peaks) analyze->evaluate incompatible Incompatibility Detected evaluate->incompatible Significant Change compatible Compatible evaluate->compatible No Significant Change end End: Stability Profile incompatible->end compatible->end

References

Technical Support Center: Purification of Products from Reactions Utilizing Tripropylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of reaction products when tripropylammonium (B8586437) chloride has been used, often as a phase-transfer catalyst.

Troubleshooting Guide

Encountering issues during the purification process is common. This guide will help you diagnose and resolve potential problems.

Diagram: Troubleshooting Workflow for Purification

G Troubleshooting Purification Issues with Tripropylammonium Chloride start Start: Impure Product (Contains this compound) check_solubility Is the product soluble in a non-polar organic solvent (e.g., hexane, diethyl ether)? start->check_solubility extraction Perform Liquid-Liquid Extraction: - Dissolve crude product in an organic solvent. - Wash with water to remove this compound. check_solubility->extraction Yes recrystallization Attempt Recrystallization: - Choose a solvent system where the product has high solubility when hot and low solubility when cold. check_solubility->recrystallization No extraction_successful Extraction Successful? extraction->extraction_successful product_isolated Product Isolated and Pure extraction_successful->product_isolated Yes extraction_successful->recrystallization No recrystallization_successful Recrystallization Successful? recrystallization->recrystallization_successful recrystallization_successful->product_isolated Yes trituration Try Trituration: - Suspend the crude product in a solvent that dissolves this compound but not the desired product. recrystallization_successful->trituration No chromatography Consider Column Chromatography: - Silica (B1680970) gel (may require a basic modifier). - Ion-exchange resin. consult_literature Consult Literature for Specific Product Purification chromatography->consult_literature If unsuccessful trituration->chromatography If still impure

Caption: A step-by-step guide to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a salt, and as such, it is highly soluble in polar solvents like water and alcohols (e.g., methanol, ethanol). Its solubility is significantly lower in non-polar organic solvents such as diethyl ether, hexane, and toluene. This differential solubility is the basis for its removal via liquid-liquid extraction.

Q2: My product is also water-soluble. How can I remove the this compound?

A2: If your product is highly water-soluble, a simple aqueous extraction will not be effective. In this case, consider the following options:

  • Recrystallization: Find a solvent system in which your product's solubility is highly dependent on temperature, while the this compound remains soluble at lower temperatures.

  • Trituration: If your product is a solid, you may be able to find a solvent that dissolves the this compound but not your product. Suspending the crude mixture in this solvent and then filtering will leave your purified product as a solid.

  • Column Chromatography: Ion-exchange chromatography can be effective. A cation-exchange resin will bind the tripropylammonium cation, allowing your neutral or anionic product to elute.

Q3: During liquid-liquid extraction, an emulsion has formed. What should I do?

A3: Emulsion formation can be a common issue when dealing with ammonium (B1175870) salts as they can act as surfactants. To break the emulsion, you can try:

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently swirling the mixture instead of vigorous shaking.

  • Allowing the mixture to stand for an extended period.

  • Filtering the mixture through a pad of Celite®.

Q4: Can I use silica gel column chromatography to remove this compound?

A4: Standard silica gel chromatography can be challenging for separating basic compounds like ammonium salts due to strong interactions with the acidic silanol (B1196071) groups on the silica surface, which can lead to tailing and poor separation. If you must use silica gel, consider pre-treating the silica with a base, such as triethylamine, or using a mobile phase containing a small amount of a basic modifier like ammonium hydroxide (B78521) to improve the separation.[1] Alternatively, using a more inert stationary phase like alumina (B75360) or a specialized amine-functionalized silica column can yield better results.[2]

Data Presentation

The following tables summarize key quantitative data relevant to the purification of products from reactions involving this compound.

Table 1: Physicochemical Properties of Tripropylamine

PropertyValueReference(s)
pKa of Conjugate Acid (Tripropylammonium ion)~10.65 - 10.82[3]
Water Solubility2.6 g/L (at 20 °C)[4][5]
Boiling Point155-158 °C[4]
Density0.753 g/mL (at 25 °C)[4]

Table 2: Qualitative Solubility of this compound

Solvent ClassSolubilityExamples
Polar ProticHighWater, Methanol, Ethanol
Polar AproticModerate to HighDMSO, DMF
Intermediate PolarityLow to ModerateAcetone, Dichloromethane
Non-PolarVery LowHexane, Diethyl Ether, Toluene

Experimental Protocols

Here are detailed methodologies for key purification techniques.

Protocol 1: Liquid-Liquid Extraction

This method is ideal when your desired product is soluble in a water-immiscible organic solvent.

Diagram: Liquid-Liquid Extraction Workflow

G start Start: Crude Reaction Mixture dissolve Dissolve crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). start->dissolve transfer Transfer to a separatory funnel. dissolve->transfer add_water Add an equal volume of deionized water. transfer->add_water shake Stopper and gently shake the funnel, venting frequently. add_water->shake separate Allow the layers to separate. shake->separate drain_organic Drain the organic layer. separate->drain_organic repeat_wash Wash the organic layer with fresh water (2-3 times). drain_organic->repeat_wash dry_organic Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4). repeat_wash->dry_organic filter_evaporate Filter and evaporate the solvent to yield the purified product. dry_organic->filter_evaporate end End: Purified Product filter_evaporate->end

Caption: A typical workflow for purification by liquid-liquid extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and invert it several times, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the two layers to fully separate. The aqueous layer will contain the dissolved this compound.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat: Repeat the washing step (steps 3-6) two more times with fresh deionized water to ensure complete removal of the ammonium salt.

  • Drying: Dry the combined organic layers over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This technique is suitable for purifying solid products.

Diagram: Recrystallization Workflow

G start Start: Crude Solid Product dissolve Dissolve the crude solid in a minimum amount of a suitable hot solvent. start->dissolve hot_filtration Perform hot gravity filtration to remove any insoluble impurities. dissolve->hot_filtration cool Allow the solution to cool slowly to room temperature. hot_filtration->cool crystallize Induce crystallization if necessary (scratching, seed crystal). cool->crystallize ice_bath Cool the flask in an ice bath to maximize crystal formation. crystallize->ice_bath vacuum_filtration Collect the crystals by vacuum filtration. ice_bath->vacuum_filtration wash Wash the crystals with a small amount of cold solvent. vacuum_filtration->wash dry Dry the crystals under vacuum. wash->dry end End: Purified Crystalline Product dry->end

Caption: The process of purification via recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The this compound should ideally remain in solution upon cooling.

  • Dissolution: In a flask, add the crude solid product and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent dropwise until the product is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, and crystals should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

References

side reactions associated with tripropylammonium chloride catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tripropylammonium (B8586437) chloride and related quaternary ammonium (B1175870) salt catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of these catalysts in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of tripropylammonium chloride in a chemical reaction?

This compound and similar quaternary ammonium salts primarily function as phase-transfer catalysts (PTCs). In a multiphase system, such as an aqueous phase and an organic phase, the PTC facilitates the transfer of a reactant (typically an anion) from one phase to another where the reaction occurs. This overcomes the immiscibility of the reactants, often leading to faster reaction rates, milder reaction conditions, and higher yields.

Q2: In which types of reactions is this compound or similar PTCs commonly used?

Phase-transfer catalysts are versatile and can be used in a variety of organic reactions, including:

  • Nucleophilic substitution reactions (e.g., alkylations, cyanations, and halogen exchange).

  • Oxidation reactions (e.g., using permanganate (B83412) or hypochlorite).

  • Reduction reactions.

  • Condensation reactions (e.g., aldol (B89426) and Darzens condensations).

  • Polymerization reactions.

Q3: What are the signs of catalyst decomposition?

Signs of catalyst decomposition can include a decrease in reaction rate, the formation of unexpected byproducts, or a change in the color of the reaction mixture. The stability of quaternary ammonium salts can be affected by high temperatures and the presence of strong bases. For instance, Hofmann elimination is a potential decomposition pathway under strongly basic conditions, especially at elevated temperatures.

Troubleshooting Guide

Below are common problems encountered during reactions catalyzed by this compound and other quaternary ammonium salts, along with potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inefficient phase transfer. 2. Catalyst poisoning. 3. Catalyst decomposition. 4. Incorrect solvent system.1. Increase catalyst loading. 2. Ensure the catalyst is appropriate for the anion being transferred. 3. Check for impurities in the starting materials that could poison the catalyst. 4. Lower the reaction temperature to prevent decomposition. 5. Optimize the solvent system to ensure adequate solubility of the catalyst in the organic phase.
Formation of elimination byproducts 1. Strongly basic conditions. 2. Sterically hindered substrate.1. Use a milder base. 2. Lower the reaction temperature. 3. Choose a PTC with a less sterically demanding cation.
Hydrolysis of the product or starting material Presence of water in the organic phase.1. Use a more hydrophobic PTC to minimize water transfer to the organic phase. 2. Use a co-solvent to increase the solubility of the reactants in the organic phase.
Difficulty in separating the catalyst from the product The catalyst is soluble in the product-containing phase.1. Choose a PTC that can be easily removed by washing with water or an appropriate solvent. 2. Consider using a polymer-supported PTC for easier separation by filtration.

Experimental Protocols

General Protocol for a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general methodology for the alkylation of a nucleophile using an alkyl halide under phase-transfer conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.0 eq.), the alkyl halide (1.1 eq.), and the organic solvent.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., NaOH, K₂CO₃).

  • Catalyst Addition: Add the this compound (or another suitable PTC) to the reaction flask (typically 1-10 mol%).

  • Reaction Initiation: Add the aqueous base solution to the reaction flask and begin vigorous stirring to ensure good mixing of the two phases.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

  • Product Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Phase-Transfer Catalysis Cycle

The following diagram illustrates the general mechanism of phase-transfer catalysis for the transfer of an anion (Nu⁻) from an aqueous phase to an organic phase.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) QNu_org [Q⁺Nu⁻] (org) M_aq M⁺ (aq) RNu_org R-Nu (org) QNu_org->RNu_org Reaction RX_org R-X (org) QX_org [Q⁺X⁻] (org) QCl_org Q⁺Cl⁻ (org) (Catalyst) QX_org->QCl_org Regeneration QCl_org->QNu_org Anion Exchange

Caption: General cycle of a phase-transfer catalyst.

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical workflow for troubleshooting experiments with low product yield.

Troubleshooting_Workflow start Low Product Yield check_catalyst Is the catalyst appropriate for the anion? start->check_catalyst increase_loading Increase catalyst loading check_catalyst->increase_loading Yes optimize_solvent Optimize solvent system check_catalyst->optimize_solvent No check_temp Is the reaction temperature too high? increase_loading->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_impurities Are there impurities in starting materials? check_temp->check_impurities No end Improved Yield lower_temp->end purify_reagents Purify starting materials check_impurities->purify_reagents Yes check_impurities->optimize_solvent No purify_reagents->end optimize_solvent->end

Caption: Workflow for troubleshooting low reaction yield.

catalyst poisoning of quaternary ammonium salts in PTC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC) utilizing quaternary ammonium (B1175870) salts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues related to catalyst poisoning.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about catalyst poisoning in the context of PTC.

Q1: What is catalyst poisoning in Phase Transfer Catalysis?

A1: Catalyst poisoning refers to the chemical deactivation of a phase-transfer catalyst, such as a quaternary ammonium salt, by a substance that binds to it and reduces its effectiveness.[1][2] This is distinct from thermal degradation or physical damage.[1] The poison essentially disrupts the catalyst's ability to shuttle the reactant anion from the aqueous phase to the organic phase, thereby slowing down or halting the reaction.[3][4]

Q2: What are the common signs of catalyst poisoning in my experiment?

A2: The most common indicators of catalyst poisoning include:

  • A significant and unexpected drop in reaction rate or complete cessation of the reaction after an initial period of activity.[5][6][7]

  • A lower-than-expected final product yield.[7]

  • The need for higher temperatures or longer reaction times to achieve the desired conversion.[8]

  • Inconsistent reaction rates between different batches of starting materials.[9]

Q3: What are the most common types of poisons for quaternary ammonium salt catalysts?

A3: Several types of substances can act as poisons. Key examples include:

  • Highly Polarizable or Lipophilic Anions: Anions like iodide (I⁻) and tosylate (TsO⁻) can form very strong ion pairs with the quaternary ammonium cation (Q⁺).[3] This strong association makes it difficult for the catalyst to exchange the poison for the desired reactant anion, effectively taking the catalyst out of circulation.[3][10]

  • Acidic Impurities: Strong acids can protonate the nucleophile in the organic phase, reducing its reactivity. In some cases, acidic conditions can contribute to catalyst degradation.

  • Water Content: While not a poison in the traditional sense, incorrect water levels can severely inhibit the reaction. Too much water can hydrate (B1144303) the anion in the organic phase, reducing its nucleophilicity, while too little water in a solid-liquid PTC system may prevent the dissolution of the inorganic salt reactant.[5]

  • Competing Substrates or Byproducts: Certain molecules generated during the reaction or present as impurities can compete for the catalyst, forming non-productive complexes.

Q4: How is catalyst poisoning different from catalyst degradation?

A4: Catalyst poisoning is a chemical deactivation where the catalyst's active site is blocked or altered by an external compound.[1][2] In many cases, this can be reversible. Catalyst degradation, on the other hand, involves the irreversible breakdown of the catalyst's chemical structure. For quaternary ammonium salts, the most common degradation pathway is Hofmann elimination, which typically occurs at high temperatures and under strongly basic conditions, breaking the catalyst down into a tertiary amine and an alkene.[5][11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation.

Q5: My PTC reaction is slow or has stalled. How do I determine if catalyst poisoning is the cause?

A5: A stalled reaction is a classic sign of catalyst deactivation. The recommended approach is to follow a logical troubleshooting workflow to isolate the problem. The diagram below outlines the key steps to differentiate between issues with reaction conditions, catalyst degradation, and catalyst poisoning. A crucial diagnostic test is to add a fresh batch of catalyst to the stalled reaction; if the reaction restarts, poisoning of the original catalyst is strongly indicated.[6]

start Reaction Slows or Stalls cond1 Are Temp, Stirring, & Concentrations Correct? start->cond1 cond2 Is Reaction Temp >100°C? Is Base Strong? cond1->cond2 Yes res1 Adjust Reaction Conditions cond1->res1 No cond3 Add Fresh Catalyst (0.5-1 mol%) to Mixture cond2->cond3 No res2 Suspect Catalyst Degradation (e.g., Hofmann Elimination) cond2->res2 Yes cond4 Does Reaction Resume? cond3->cond4 res3 Strongly Suspect Catalyst Poisoning cond4->res3 Yes res4 Problem is Likely Not Catalyst Deactivation. Re-evaluate Substrates. cond4->res4 No

Caption: Troubleshooting workflow for PTC catalyst deactivation.

Q6: I've confirmed catalyst poisoning. What are the next steps?

A6: Once poisoning is confirmed, the goal is to identify the source of the poison and mitigate it.

  • Analyze Reactants and Solvents: Use analytical techniques like GC-MS, HPLC, or ICP-MS to check for impurities in your starting materials, solvents, and inorganic salts.[7][8][12] Pay close attention to species known to be poisons, such as iodides, tosylates, or heavy metals.[3][13]

  • Review the Leaving Group: If your reaction involves a leaving group like tosylate or iodide, the leaving group itself may be the poison. Consider replacing it with a less inhibiting alternative, such as mesylate or bromide, respectively.[3]

  • Purify Starting Materials: If impurities are found, purify the reactants and solvents. This can involve distillation, recrystallization, or passing them through a guard bed (e.g., activated carbon or alumina) to remove specific contaminants.[9]

  • Attempt Catalyst Regeneration: For poisoning caused by fouling with organic residues, a simple solvent wash may restore activity. See Protocol 3 for a detailed procedure.[12]

Data Presentation

While precise kinetic data is highly system-dependent, the choice of nucleophile and leaving group has a well-documented qualitative impact on catalyst performance.

Table 1: Relative Impact of Common Anions on Quaternary Ammonium Catalyst Performance

Anion TypeExample AnionRelative Affinity for Q⁺Potential for PoisoningRecommended Action
Leaving Group Tosylate (TsO⁻)HighHighConsider replacing with Mesylate (MsO⁻).[3]
Leaving Group Iodide (I⁻)HighHighConsider replacing with Bromide (Br⁻) or Chloride (Cl⁻).[3][10]
Reactant Formate (HCOO⁻)ModerateModerateUse highly concentrated solutions to minimize poisoning effects.[14]
Reactant Bromide (Br⁻)LowLowGenerally a good choice for nucleophilic substitution.
Reactant Hydroxide (OH⁻)LowLowMain risk is catalyst degradation at high temperatures, not poisoning.[5]

This table provides a generalized summary. Actual effects may vary based on the specific quaternary ammonium salt, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Deactivation

Objective: To quickly determine if a stalled reaction is due to the deactivation (poisoning or degradation) of the initial catalyst batch.

Methodology:

  • Monitor your PTC reaction via a suitable method (TLC, GC, HPLC) at regular intervals.

  • If the reaction rate slows significantly or stops completely before reaching full conversion, proceed to the next step.[6]

  • Under an inert atmosphere (if required by your reaction chemistry), carefully introduce a fresh batch of the quaternary ammonium salt catalyst (typically 0.5 to 1.0 mol% relative to the limiting reagent) directly into the stalled reaction mixture.[6]

  • Continue to monitor the reaction progress.

  • Interpretation: A noticeable increase in the reaction rate or further conversion of the starting material strongly suggests that the initial batch of catalyst was deactivated.[6] If no change is observed, the issue may lie with the reactants, solvent, or reaction conditions.

Protocol 2: Identification of Potential Catalyst Poisons

Objective: To analyze a spent catalyst sample to identify the chemical species responsible for poisoning.

Methodology:

  • Sample Preparation: a. At the end of the reaction, carefully separate the spent catalyst from the reaction mixture. If it's soluble, this may involve removing the solvent and attempting to precipitate or extract the salt. b. Thoroughly wash the isolated catalyst with a solvent that dissolves potential poisons but not the catalyst itself (e.g., a non-polar solvent like hexane (B92381) followed by a slightly more polar one like diethyl ether) to remove residual reactants and products.[6][12] c. Dry the catalyst sample completely under a vacuum.[12]

  • Analytical Techniques: a. ICP-MS or ICP-OES: To detect trace metal impurities (e.g., lead, mercury, arsenic) that may have originated from reactants.[12][13] This requires digesting the catalyst in an appropriate acid mixture.[12] b. Ion Chromatography: To identify anionic poisons. Leach the catalyst sample with deionized water and analyze the aqueous solution for anions like iodide, tosylate, or sulfate.[13] c. GC-MS: After an appropriate derivatization or extraction, this can be used to identify organic residues or byproducts that may have fouled the catalyst surface.[1]

Protocol 3: Regeneration of a Fouled Quaternary Ammonium Salt Catalyst

Objective: To restore the activity of a catalyst deactivated by organic residues or strongly adsorbed species through solvent washing. Note: This procedure may not be effective for all types of poisoning.

Methodology:

  • Catalyst Recovery: After the reaction, recover the quaternary ammonium salt. If it has precipitated, use filtration. If it is in the aqueous phase, this may involve separation and evaporation of water.

  • Solvent Washing: a. Select a solvent or series of solvents capable of dissolving the suspected fouling material. A screening may be necessary. Start with non-polar solvents to remove organic residues and progress to more polar solvents if needed. b. Suspend the deactivated catalyst in the chosen solvent and stir vigorously for several hours. Gentle heating (e.g., 40-50 °C) can improve efficiency, provided the catalyst is thermally stable.[12] c. Filter the catalyst and repeat the washing procedure with fresh solvent if necessary.

  • Acid/Base Washing (Use with Caution): a. For poisons that are acidic or basic, a dilute wash may be effective. For example, to remove strongly bound amines, a wash with a dilute acidic solution (e.g., 0.1 M HCl) can be used, followed by a thorough wash with deionized water and a final rinse with a solvent like ethanol (B145695) or acetone.[6]

  • Drying: Dry the washed catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all traces of washing solvents.[6]

  • Activity Test: Test the performance of the regenerated catalyst in a small-scale control reaction and compare its activity to that of a fresh catalyst.[6]

Visualized Mechanisms and Workflows

cluster_org Organic Phase cluster_aq Aqueous Phase QY_org Q⁺Y⁻ (Catalyst-Reactant) RZ R-Y (Product) QY_org->RZ Reaction RX R-X (Substrate) RX->RZ QX_org Q⁺X⁻ (Catalyst-Product) RZ->QX_org QX_aq Q⁺X⁻ QX_org->QX_aq Transfer MY M⁺Y⁻ (Reactant Salt) MY->QX_aq Anion Exchange QX_aq->QY_org Transfer MX M⁺X⁻ (Byproduct Salt) QX_aq->MX

Caption: The standard catalytic cycle in Phase Transfer Catalysis (PTC).

cluster_org Organic Phase cluster_aq Aqueous Phase QY_org Q⁺Y⁻ (Catalyst-Reactant) RZ R-Y (Product) QY_org->RZ Reaction QP_complex [Q⁺P⁻] (Poisoned Catalyst) Highly Stable Ion Pair QY_org->QP_complex Poison Exchange RX R-X (Substrate) RX->RZ MY M⁺Y⁻ (Reactant Salt) MY->QY_org Anion Exchange Blocked P_poison P⁻ (Poison Anion) P_poison->QP_complex

Caption: Mechanism of catalyst poisoning by a strongly binding anion (P⁻).

References

Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Propylammonium Chloride Additives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial topic specified tripropylammonium (B8586437) chloride (TPACl), a thorough review of current research literature yielded limited specific data for this particular additive. However, significant research is available for a closely related and effective additive, n-propylammonium chloride (PACl) . This technical support center will focus on providing detailed guidance for the use of PACl in perovskite solar cells, which is expected to offer analogous benefits and challenges.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working on the fabrication and optimization of perovskite solar cells.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of n-propylammonium chloride (PACl) into perovskite solar cells.

ProblemPotential Cause(s)Suggested Solution(s)
Low Power Conversion Efficiency (PCE) after adding PACl - Sub-optimal PACl Concentration: The concentration of the additive is critical. Too little may not provide sufficient passivation, while too much can introduce defects or disrupt the perovskite crystal structure.- Incomplete Dissolution: PACl may not have fully dissolved in the precursor solution, leading to a non-uniform perovskite film.- Incompatibility with Perovskite Formulation: The specific perovskite composition (e.g., FAPbI3, MAPbI3) may require different optimal concentrations of PACl.- Optimize PACl Concentration: Perform a concentration-dependent study to find the optimal molar percentage of PACl for your specific perovskite system. A good starting point for FAPbI3 is around 20 mol%.- Ensure Complete Dissolution: Gently heat and stir the precursor solution after adding PACl until it is fully dissolved. Use fresh precursor solutions for best results.- Verify Formulation Compatibility: Review literature for PACl use with your specific perovskite composition or conduct empirical tests to determine suitability.
Poor Film Morphology (e.g., pinholes, small grains) - Incorrect Annealing Parameters: The annealing temperature and time can significantly impact the crystallization of the perovskite film with the PACl additive.- Spin-coating Parameters: The speed and duration of spin-coating can affect the uniformity and thickness of the perovskite layer.- Optimize Annealing Process: Systematically vary the annealing temperature and time to promote larger grain growth and reduce pinholes. For instance, try annealing at 150°C for 10-15 minutes.- Adjust Spin-coating Protocol: Experiment with different spin-coating speeds and times to achieve a uniform and defect-free film.
Device Instability and Rapid Degradation - Moisture and Oxygen Sensitivity: Perovskite solar cells are notoriously sensitive to environmental factors.[1][2] PACl can enhance stability, but proper handling is still crucial.- Ion Migration: Halide and cation migration within the perovskite layer can lead to degradation over time.- Inert Atmosphere Fabrication: Fabricate and encapsulate the solar cells in a controlled, inert atmosphere (e.g., a glovebox with low oxygen and moisture levels).- Effective Encapsulation: Use high-quality encapsulation materials to protect the device from ambient conditions.- Grain Boundary Passivation: The use of PACl is intended to passivate grain boundaries, which can help reduce ion migration.[3] Ensure optimal concentration for effective passivation.
Hysteresis in J-V Measurements - Trap States: Defect sites at the grain boundaries or interfaces can trap charge carriers, leading to hysteresis in the current-voltage (J-V) curve.[4]- Effective Passivation: PACl helps in passivating these trap states.[3] An optimized concentration should reduce hysteresis.- Interface Engineering: Ensure high-quality interfaces between the perovskite layer and the electron and hole transport layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of n-propylammonium chloride (PACl) in perovskite solar cells?

A1: The primary role of n-propylammonium chloride (PACl) is to act as a passivating agent. Due to its larger ionic size compared to cations like methylammonium (B1206745) (MA+), the propylammonium cation does not get incorporated into the perovskite lattice. Instead, it resides at the grain boundaries, effectively passivating defect states.[3] This leads to a significant reduction in non-radiative recombination, thereby increasing the carrier lifetime and improving the overall efficiency and stability of the solar cell.[3]

Q2: How does PACl improve the stability of perovskite solar cells?

A2: PACl enhances the stability of perovskite solar cells, particularly against moisture. The propylammonium cations at the grain boundaries can form a protective barrier, making the perovskite film more resistant to degradation from environmental factors.[3]

Q3: What is a typical starting concentration for PACl in a FAPbI3 precursor solution?

A3: For formamidinium lead iodide (FAPbI3) based perovskite solar cells, a good starting concentration for optimization is around 20 mol% of PACl relative to the lead source in the precursor solution.[3]

Q4: Will adding PACl change the bandgap of my perovskite film?

A4: Unlike smaller cations that can be incorporated into the perovskite lattice and alter the bandgap, the larger propylammonium cation primarily passivates the grain boundaries.[3] This localization minimizes changes to the bulk perovskite crystal structure, and therefore, the bandgap of the perovskite film remains largely unchanged.

Q5: Can I use PACl with other perovskite compositions besides FAPbI3?

A5: While the most detailed research is on FAPbI3, the principle of grain boundary passivation by larger organic cations can be applied to other perovskite systems. However, the optimal concentration and its effectiveness may vary depending on the specific perovskite composition and crystal structure. It is recommended to perform experimental optimization for other perovskite formulations.

Quantitative Data on PACl Enhancement

The addition of n-propylammonium chloride has been shown to significantly improve the performance of FAPbI3-based perovskite solar cells.

AdditiveOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
Control (No Additive) Data not specified in the provided source~24.5Data not specified in the provided source~20.5
20 mol% PACl Data not specified in the provided source~25.5Data not specified in the provided source>22.2[3]

Note: The table is based on data from a study on FAPbI3 perovskite solar cells and illustrates the trend of improvement with PACl addition. Specific values can vary based on the full device architecture and fabrication conditions.

Experimental Protocols

Fabrication of Perovskite Solar Cells with PACl Additive

This protocol is a general guideline based on common practices for fabricating perovskite solar cells with additives.

1. Substrate Preparation:

  • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

2. Deposition of Electron Transport Layer (ETL):

  • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. This can be done by methods such as spin-coating a precursor solution followed by annealing at high temperature (e.g., 450-500°C), or by chemical bath deposition.[5][6]

3. Preparation of Perovskite Precursor Solution with PACl:

  • Prepare the desired perovskite precursor solution (e.g., FAPbI3 in a mixed solvent of DMF and DMSO).

  • Add the desired molar percentage of n-propylammonium chloride (PACl) to the precursor solution. For example, for a 20 mol% addition, if the concentration of the lead source is 1 M, add 0.2 M of PACl.

  • Stir the solution on a hotplate at a moderate temperature (e.g., 60-70°C) until the PACl is fully dissolved.

4. Perovskite Film Deposition:

  • Spin-coat the perovskite precursor solution with PACl onto the ETL-coated substrate in a nitrogen-filled glovebox. A typical two-step spin program might be 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.

  • During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at an optimized temperature and time (e.g., 150°C for 10-15 minutes).

5. Deposition of Hole Transport Layer (HTL):

  • Prepare a solution of the hole transport material (e.g., Spiro-OMeTAD) in a suitable solvent like chlorobenzene, often with additives like Li-TFSI and tBP to improve conductivity.

  • Spin-coat the HTL solution onto the perovskite layer.

  • Allow the HTL to oxidize in air for several hours in a controlled humidity environment.

6. Deposition of Metal Electrode:

  • Deposit the back metal contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizations

Experimental Workflow for PACl-Enhanced Perovskite Solar Cell Fabrication

G Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Finalization a FTO Substrate Cleaning b UV-Ozone Treatment a->b c ETL Deposition (e.g., TiO2) b->c Prepared Substrate d Perovskite + PACl Spin-coating c->d e Anti-solvent Dripping d->e f Perovskite Annealing e->f g HTL Deposition (e.g., Spiro-OMeTAD) f->g h Metal Electrode Evaporation g->h i Encapsulation h->i Completed Cell j Characterization (J-V, EQE) i->j

Caption: A flowchart of the fabrication process for PACl-enhanced perovskite solar cells.

Mechanism of Efficiency Enhancement by PACl Additive

G PACl Passivation Mechanism cluster_0 Without PACl cluster_1 With PACl Additive a Perovskite Grains b Grain Boundaries with Defects (Trap States) a->b c Charge Carrier Recombination b->c traps carriers h h c->h Lower Efficiency & Stability d Perovskite Grains e Passivated Grain Boundaries (Propylammonium Cations) d->e f Reduced Recombination e->f passivates traps i i f->i Higher Efficiency & Stability g PACl added to precursor solution g->e

Caption: The role of PACl in passivating grain boundary defects to enhance solar cell performance.

References

Validation & Comparative

A Comparative Analysis of Tripropylammonium Chloride and Other Quaternary Ammonium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, antimicrobial efficacy, and cytotoxicity of tripropylammonium (B8586437) chloride against other commonly used quaternary ammonium (B1175870) salts (QAS), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of tripropylammonium chloride with other widely utilized quaternary ammonium salts, namely benzalkonium chloride, cetylpyridinium (B1207926) chloride, and didecyldimethylammonium chloride. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear perspective on the performance and characteristics of these compounds.

Physicochemical Properties

Quaternary ammonium salts are a diverse class of cationic surfactants with a wide range of applications. Their properties are largely determined by the nature of the alkyl chains attached to the central nitrogen atom. A key parameter for surfactants is the critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.[1]

PropertyThis compoundTetrapropylammonium (B79313) ChlorideBenzalkonium ChlorideCetylpyridinium ChlorideDidecyldimethylammonium Chloride
Molecular Formula C₉H₂₂ClN[2]C₁₂H₂₈ClN[3]C₂₂H₄₀ClN (representative)[4]C₂₁H₃₈ClN[5]C₂₂H₄₈ClN[6]
Molecular Weight ( g/mol ) 179.73[2]221.81[3]~354 (average)339.99[5]362.08[6]
Critical Micelle Concentration (CMC) Data not availableData not available~0.008%[7]~0.0009–0.0011 M[8]Data not available

Note: The molecular weight of Benzalkonium Chloride can vary as it is a mixture of alkylbenzyldimethylammonium chlorides with different alkyl chain lengths.

Antimicrobial Efficacy

The primary function of many QAS in biomedical and pharmaceutical applications is their antimicrobial activity. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

While this compound is structurally a QAS, literature searches did not yield specific data on its antimicrobial activity. However, a study on the closely related tetrapropylammonium chloride (TCL) showed no antibacterial activity against E. coli and S. aureus. This suggests that this compound may also possess weak or no antimicrobial properties, likely due to its shorter alkyl chains. In contrast, other QAS with longer alkyl chains exhibit potent, broad-spectrum antimicrobial activity.

Quaternary Ammonium SaltStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound Data not availableData not availableData not available
Tetrapropylammonium Chloride No activity reportedNo activity reportedNo activity reported
Benzalkonium Chloride 5 - 10 µg/mL[9]1.3 mg/L[10][11]0.002% - 0.047%
Cetylpyridinium Chloride 1.25 - 62.5 µg/mL[5]1.25 - 62.5 µg/mL[5]Data not available
Didecyldimethylammonium Chloride 0.25 mg/ml1.3 mg/L[10][11]>1000 mg/l

Cytotoxicity

The potential for cytotoxicity is a critical consideration in the development of drug products and biomedical materials. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Quaternary Ammonium SaltCell LineIC50
This compound Data not availableData not available
Tetrapropylammonium Chloride L929 (mouse fibroblast)High cell viability reported in a polymer blend
Benzalkonium Chloride H358 (human lung epithelial)1.5 µg/mL (24h)[12]
Cetylpyridinium Chloride A549 (human lung carcinoma)5.79 µg/ml[13]
Cetylpyridinium Chloride MCF-7 (human breast cancer)6 µM[14]
Didecyldimethylammonium Chloride Human cell lines (various)1.44 µM to 5.47 µM

Effects on Signaling Pathways

Quaternary ammonium compounds primarily exert their antimicrobial and cytotoxic effects through the disruption of cell membranes. However, studies have also elucidated their impact on specific intracellular signaling pathways, particularly those involved in apoptosis (programmed cell death).

Benzalkonium chloride and cetylpyridinium chloride have been shown to induce apoptosis in human lung epithelial cells through a caspase-3-dependent pathway.[15] This process involves the activation of a cascade of caspase enzymes, leading to controlled cell dismantling.

Apoptosis_Pathway QAS Quaternary Ammonium Salt (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride) Membrane Cell Membrane Disruption QAS->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Caspase9 Caspase-9 (Initiator Caspase) Mitochondria->Caspase9 Release of cytochrome c Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular proteins

Caspase-dependent apoptosis pathway induced by certain quaternary ammonium salts.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial agent stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the antimicrobial agent in MHB directly in the 96-well plate.

  • Inoculum Preparation: Dilute the overnight bacterial culture to achieve a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard). Further dilute this to the final inoculum density.

  • Inoculation: Inoculate each well (except for a sterility control well) with the bacterial suspension. The final volume in each well should be uniform.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

MIC_Workflow start Start prep_dilutions Prepare serial dilutions of Quaternary Ammonium Salt in broth start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

References

Enhancing Perovskite Solar Cell Stability: A Comparative Guide to Tripropylammonium Chloride and Other Passivating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and materials science, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount objective. While perovskites offer remarkable power conversion efficiencies (PCEs), their operational stability remains a critical hurdle for commercialization. This guide provides a comparative analysis of tripropylammonium (B8586437) chloride as a stabilizing agent for PSCs, benchmarking its performance against other common passivation strategies. The information presented is supported by experimental data to aid in the selection of appropriate stability-enhancing additives.

The intrinsic instability of perovskite materials, particularly their susceptibility to degradation from moisture and heat, necessitates the development of effective passivation techniques. These methods aim to reduce defects at the grain boundaries and surface of the perovskite film, thereby enhancing both the efficiency and longevity of the solar cell. Among the various strategies, the use of alkylammonium halides as passivating agents has shown significant promise.

Performance Comparison of Passivating Agents

The following table summarizes the performance of formamidinium lead iodide (FAPbI₃)-based perovskite solar cells treated with different passivating agents. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison of stability data, such as T80 lifetime (the time it takes for the PCE to decrease to 80% of its initial value), can be challenging due to variations in testing conditions across different studies.

Passivating AgentChemical FormulaPower Conversion Efficiency (PCE)Stability Performance
Control (No Additive) -~18-20%Rapid degradation, retains ~43% of initial PCE after 200h at 25°C, 50% RH[1]
Tripropylammonium Chloride (PACl) CH₃(CH₂)₂NH₃Cl> 22%[2]Retains >95% of initial PCE for 100 days (N₂ glovebox), >85% after 100h of maximum power point tracking, and >80% after 60°C thermal aging.[3] Significantly improved moisture stability.[2]
Methylammonium (B1206745) Chloride (MACl) CH₃NH₃Cl~23.6%[4]Generally less stable than PACl-treated cells, particularly against moisture.[2]
Guanidinium Iodide (GAI) C(NH₂)₃I~20.6%[5]Retains 77.3% of initial PCE after 200h at 25°C, 50% RH.[1]
n-Butylammonium Iodide (BAI) CH₃(CH₂)₃NH₃I~18%Encapsulated cells sustain 80% of their 'post burn-in' efficiency after 1,000h in air.[6]
Phenylethylammonium Iodide (PEAI) C₆H₅(CH₂)₂NH₃I~16-17% (flexible PSC)Retains ~88% of initial PCE after 700 bending cycles. Retains 92% of initial efficiency after 500h in ambient air (40-60% RH).[7][8]

Key Observations:

  • This compound (PACl) demonstrates a compelling balance of high efficiency and significantly enhanced stability, particularly against moisture and thermal stress.

  • While Methylammonium Chloride (MACl) can yield high initial PCEs, its inherent volatility and lower moisture resistance are notable drawbacks for long-term stability.

  • Guanidinium Iodide (GAI) and n-Butylammonium Iodide (BAI) also offer substantial improvements in stability compared to control devices.

  • Phenylethylammonium Iodide (PEAI) is particularly effective in enhancing the mechanical robustness of flexible perovskite solar cells.

Mechanism of Stability Enhancement by this compound

The superior performance of this compound can be attributed to its unique molecular structure. The larger tripropylammonium cation effectively passivates defects at the grain boundaries of the perovskite film. Unlike the smaller methylammonium cation, it is not readily incorporated into the perovskite lattice, thus preserving the intrinsic properties of the bulk material. Furthermore, the propyl chains are thought to form a hydrophobic barrier at the perovskite surface, impeding the ingress of moisture, a primary degradation pathway for these solar cells.[2]

Experimental Workflow and Protocols

The successful implementation of these passivating agents is highly dependent on the fabrication protocol. Below is a generalized experimental workflow for the fabrication and testing of perovskite solar cells with a this compound additive, followed by a detailed protocol.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Film Fabrication cluster_device_completion Device Completion cluster_characterization Characterization and Testing FTO_cleaning FTO Substrate Cleaning ETL_deposition Electron Transport Layer (ETL) Deposition (e.g., SnO₂) FTO_cleaning->ETL_deposition precursor_prep Perovskite Precursor Preparation (with PACl) ETL_deposition->precursor_prep spin_coating Spin Coating precursor_prep->spin_coating annealing Thermal Annealing spin_coating->annealing HTL_deposition Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) annealing->HTL_deposition electrode_deposition Metal Electrode Deposition (e.g., Gold) HTL_deposition->electrode_deposition JV_measurement J-V Measurement (PCE) electrode_deposition->JV_measurement stability_testing Stability Testing (e.g., T80 Lifetime) JV_measurement->stability_testing stability_mechanism PACl_additive This compound (PACl) Additive grain_boundary_passivation Passivation of Grain Boundary Defects PACl_additive->grain_boundary_passivation hydrophobic_barrier Formation of a Hydrophobic Surface Barrier PACl_additive->hydrophobic_barrier reduced_recombination Reduced Non-Radiative Recombination grain_boundary_passivation->reduced_recombination moisture_resistance Increased Moisture Resistance hydrophobic_barrier->moisture_resistance enhanced_PCE Enhanced Power Conversion Efficiency (PCE) reduced_recombination->enhanced_PCE enhanced_stability Enhanced Operational Stability (T80 Lifetime) moisture_resistance->enhanced_stability enhanced_PCE->enhanced_stability

References

comparative analysis of alkylammonium halides for perovskite passivation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), interfacial engineering has emerged as a critical strategy. Among the various approaches, the use of alkylammonium halides to passivate defects at the perovskite surface has garnered significant attention. These molecules can effectively reduce non-radiative recombination, improve charge extraction, and enhance the environmental stability of the devices. This guide provides a comparative analysis of different alkylammonium halides used for perovskite passivation, supported by experimental data and detailed protocols for researchers, scientists, and professionals in the field of drug development exploring new material applications.

Performance Comparison of Alkylammonium Halides

The choice of the alkylammonium halide, particularly the length of the alkyl chain and the nature of the halide, significantly influences the performance of perovskite solar cells. Longer alkyl chains can offer better moisture resistance, while different cations and halides can have varying effects on defect passivation and energy level alignment. The following table summarizes the performance metrics of perovskite solar cells passivated with a selection of common alkylammonium halides.

Alkylammonium HalidePerovskite CompositionDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)StabilityReference
Control (No Passivation) Cs0.1(CH3NH3)0.9PbI3n-i-p12.64----[1]
iso-Butylammonium Iodide (IBA) Cs0.1(CH3NH3)0.9PbI3n-i-p15.49---Improved humidity resistance[1]
Control (No Passivation) (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3n-i-p18.81.0224.675-[2]
n-Octylammonium Iodide (OAI) (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3n-i-p20.21.0624.279Enhanced stability[2]
Control (No Passivation) Not Specifiedn-i-p (Indoor)-----[3][4]
Phenethylammonium Iodide (PEAI) Not Specifiedn-i-p (Indoor)34.47 (iPCE)----[3][4]
Octylammonium Iodide (OAI) Not Specifiedn-i-p (Indoor)33.71 (iPCE)----[3][4]
Guanidinium Iodide (GUI) Not Specifiedn-i-p (Indoor)-----[3][4]
Control (No Passivation) Not Specifiedp-i-n21.7----[5]
Propylamine Hydroiodide (PAI) Not Specifiedp-i-n23.0---Improved[5]

Experimental Protocols

The following sections outline a generalized experimental protocol for the fabrication and passivation of perovskite solar cells with alkylammonium halides. Specific concentrations, spin-coating parameters, and annealing temperatures may vary depending on the specific alkylammonium halide and perovskite composition used.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A common device architecture is the n-i-p structure, where the perovskite layer is sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL).

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. The substrates are then treated with UV-Ozone for 15 minutes to improve the wettability.

  • Electron Transport Layer (ETL) Deposition: A compact TiO2 layer is often deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing. Subsequently, a mesoporous TiO2 layer is deposited by spin-coating a paste and then sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is typically dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed at a specific temperature (e.g., 150 °C) to complete the crystal growth.

  • Alkylammonium Halide Passivation: The passivation solution (e.g., iso-butylammonium iodide dissolved in isopropanol) is dynamically spin-coated onto the cooled perovskite film. This is followed by a short annealing step to promote the interaction between the passivation agent and the perovskite surface.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the passivated perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Characterization Methods

The performance and properties of the passivated perovskite solar cells are evaluated using a variety of characterization techniques:

  • Photovoltaic Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Structural and Morphological Analysis: X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to investigate the crystal structure and surface morphology of the perovskite films.

  • Optical and Electronic Properties: UV-Vis absorption spectroscopy, photoluminescence (PL) spectroscopy, and time-resolved photoluminescence (TRPL) are employed to study the light absorption, charge carrier recombination dynamics, and defect passivation effects.

  • Stability Testing: The long-term stability of unencapsulated devices is often tested by storing them under ambient conditions (e.g., controlled humidity and temperature) and periodically measuring their photovoltaic performance.

Visualization of Passivation Mechanism and Experimental Workflow

The following diagrams illustrate the conceptual mechanism of perovskite passivation by alkylammonium halides and a typical experimental workflow for fabricating and characterizing these devices.

Perovskite_Passivation_Mechanism Mechanism of Perovskite Surface Passivation cluster_0 Unpassivated Perovskite Surface cluster_1 Passivated Perovskite Surface Defects Surface Defects (e.g., uncoordinated Pb²⁺, halide vacancies) NonRad_Recomb Non-radiative Recombination Defects->NonRad_Recomb Alkylammonium_Halide Alkylammonium Halide Treatment Reduced_Recomb Reduced Non-radiative Recombination Carriers Photogenerated Carriers (e⁻, h⁺) Carriers->Defects trapping Passivated_Defects Passivated Defects Efficient_Extraction Efficient Carrier Extraction Passivated_Carriers Photogenerated Carriers (e⁻, h⁺) Passivated_Carriers->Efficient_Extraction Alkylammonium_Halide->Passivated_Defects Defect Passivation

Caption: Alkylammonium halides passivate surface defects, reducing non-radiative recombination.

Experimental_Workflow Experimental Workflow for Passivated Perovskite Solar Cells cluster_prep Device Fabrication cluster_char Characterization A Substrate Cleaning (FTO Glass) B ETL Deposition (e.g., TiO₂) A->B C Perovskite Film Deposition B->C D Alkylammonium Halide Passivation C->D E HTL Deposition (e.g., Spiro-OMeTAD) D->E F Metal Electrode Evaporation E->F G J-V Measurement (PCE, Voc, Jsc, FF) F->G H Structural/Morphological Analysis (XRD, SEM) F->H I Optical/Electronic Analysis (UV-Vis, PL) F->I J Stability Testing F->J

Caption: Workflow for fabricating and characterizing passivated perovskite solar cells.

References

A Comparative Guide to the Performance of Tripropylammonium Chloride in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected performance of tripropylammonium (B8586437) chloride in various solvent systems. Due to the limited availability of specific quantitative data for tripropylammonium chloride in publicly accessible literature, this comparison is based on established principles for quaternary ammonium (B1175870) salts and available data for structurally related compounds. The information herein is intended to guide researchers in solvent selection and experimental design.

Physicochemical Properties of this compound

This compound is a quaternary ammonium salt. Its performance in different solvents is largely dictated by its ionic nature and the extent of the alkyl substitution on the nitrogen atom.

PropertyValue
Molecular Formula C9H22ClN
Molecular Weight 179.73 g/mol
Appearance White to off-white crystalline solid
General Solubility High in polar solvents, low to insoluble in nonpolar solvents

Comparative Performance in Different Solvent Systems

The choice of solvent is critical for applications involving this compound, such as in organic synthesis, electrochemistry, and as a phase-transfer catalyst. The polarity of the solvent is a key determinant of its performance.

2.1. Solubility

The solubility of ionic compounds like this compound is highest in polar solvents that can effectively solvate the tripropylammonium cation and the chloride anion through strong ion-dipole interactions.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent for dissolving this compound due to their high polarity and ability to form hydrogen bonds. High solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents also possess high polarity and can effectively solvate cations, leading to good solubility.[1]

  • Solvents of Intermediate Polarity (e.g., acetone, chloroform): Moderate to low solubility is anticipated in these solvents.[1]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): this compound is expected to be insoluble or sparingly soluble in these solvents due to the lack of favorable ion-dipole interactions.[1]

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate the ions.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHighHigh polarity allows for effective solvation of ions.[1]
Intermediate Polarity Acetone, ChloroformModerate to LowWeaker ion-dipole interactions compared to highly polar solvents.[1]
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleLack of significant ion-dipole interactions to overcome the lattice energy of the salt.[1]

Table 2: Illustrative Quantitative Data for Related Quaternary Ammonium Salts

Since specific quantitative data for this compound is scarce, the following table presents data for related compounds to provide a general performance expectation.

CompoundSolventSolubilityMolar Conductivity (Λ)
Triethylmethylammonium chlorideGeneralHigh in polar protic and aprotic solvents.[1]-
Tripropylammonium hexafluorophosphateDimethyl Sulfoxide (DMSO)~200 mg/mL-
Tetraalkylammonium halidesTHF and CCl4 mixturesVaries with solvent composition-
2-(N-alkyl-N,N-dimethylamino)ethanol hexafluorophosphatesAcetonitrile-60 to 175 S cm² mol⁻¹

Disclaimer: The data in Table 2 is for related compounds and should be used for illustrative purposes only. Actual values for this compound may vary.

2.2. Conductivity

The electrical conductivity of a this compound solution is dependent on the degree of ion dissociation and the mobility of the ions in the solvent.

  • High Polarity Solvents: In solvents with a high dielectric constant (e.g., water, DMSO), this compound will be highly dissociated, leading to higher conductivity.

  • Low Polarity Solvents: In less polar solvents, ion pairing is more likely to occur, which reduces the number of free charge carriers and thus lowers the conductivity.

2.3. Performance as a Phase-Transfer Catalyst

This compound can function as a phase-transfer catalyst (PTC) by transporting anions from an aqueous phase to an organic phase where a reaction can occur.[2] The efficiency of a PTC is influenced by the solvent system.

  • Biphasic Systems (e.g., Water-Toluene): The choice of the organic solvent is crucial. The solvent must be able to dissolve the organic reactant but also have some capacity to accommodate the ion pair formed by the catalyst and the transported anion. The catalyst's performance is a balance between its solubility in both phases.

Experimental Protocols

3.1. Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given solvent.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to aid separation.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 analysis1 Withdraw known volume of supernatant sep2->analysis1 analysis2 Determine concentration (e.g., gravimetric, spectroscopic) analysis1->analysis2 G cluster_solvent Solvent Properties cluster_performance Performance Metrics polarity Solvent Polarity solubility Solubility polarity->solubility Increases with conductivity Conductivity polarity->conductivity Increases with viscosity Solvent Viscosity viscosity->conductivity Decreases with ptc_efficiency PTC Efficiency solubility->ptc_efficiency Influences

References

A Researcher's Guide to Assessing the Purity of Synthesized Tripropylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results. Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, finds application as a phase transfer catalyst and in various organic syntheses. This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized tripropylammonium chloride, offering detailed experimental protocols and data presentation to aid in selecting the most suitable method for your laboratory's needs.

Comparison of Analytical Techniques for Purity Assessment

The determination of purity for synthesized this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyTitration
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.Quantitative chemical reaction with a standardized solution to determine the concentration of the analyte.
Information Provided Quantitative determination of the main compound and separation and quantification of organic impurities.Structural confirmation, identification, and quantification of the main compound and proton-containing impurities.Overall assay of the salt's concentration.
Typical Purity Range Determined 95-99.9%90-99%98-102% (as total base/acid)
Advantages High sensitivity and resolution for separating complex mixtures. Capable of detecting trace impurities.Provides detailed structural information, enabling the identification of unknown impurities. Can be made quantitative (qNMR).Simple, cost-effective, and accurate for determining the overall concentration of the salt.
Disadvantages Requires method development and validation. May not detect non-UV active impurities without a universal detector.Lower sensitivity compared to HPLC. May not detect impurities without protons. Requires deuterated solvents.Not specific; it does not identify or quantify individual impurities. Susceptible to interference from other acidic or basic impurities.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

High-Performance Liquid Chromatography (HPLC) for Tripropylammonium Cation Analysis

This method is a general approach for the analysis of quaternary ammonium compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • This compound standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 10 mM ammonium formate, adjusted to pH 3.0.

  • Standard Solution Preparation: Accurately weigh about 100 mg of the this compound standard, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark.

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min) or low wavelength UV (e.g., 200 nm).

  • Data Analysis: The purity is calculated by comparing the peak area of the tripropylammonium cation in the sample to that of the standard. Impurities can be identified by their retention times relative to the main peak.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of synthesized compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a known amount of the internal standard into an NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube and gently shake to dissolve the sample completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Confirm the structure of this compound by analyzing the chemical shifts and splitting patterns of the proton signals.

    • Calculate the purity by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal of the internal standard.

Acid-Base Titration

This method determines the overall salt concentration.

Instrumentation:

  • Burette (50 mL)

  • Pipette (25 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker.

  • Dissolution: Dissolve the sample in 50 mL of deionized water.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

  • Calculation: Calculate the purity of the this compound based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.

Comparison with an Alternative: Tetrabutylammonium Bromide

For applications such as phase transfer catalysis, other quaternary ammonium salts can be used as alternatives to this compound. Tetrabutylammonium bromide (TBAB) is a commonly used alternative.

PropertyThis compoundTetrabutylammonium Bromide (TBAB)
Molecular Formula C₉H₂₂ClNC₁₆H₃₆BrN
Molecular Weight 179.73 g/mol 322.37 g/mol
Cation Structure TripropylammoniumTetrabutylammonium
Anion ChlorideBromide
Solubility Soluble in water and polar organic solvents.Soluble in water, alcohols, and dichloromethane.
Typical Applications Phase transfer catalyst, organic synthesis.Phase transfer catalyst, electrolyte, ion-pair reagent.
Key Differences Smaller cation size, potentially leading to different catalytic activity and solubility.Larger, more lipophilic cation, which can enhance its solubility in organic phases and influence its effectiveness as a phase transfer catalyst.

Experimental Workflow and Data Visualization

A logical workflow is essential for the comprehensive purity assessment of synthesized this compound. The following diagram, generated using Graphviz, illustrates the key stages of this process.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Interpretation & Reporting synthesis This compound Synthesis isolation Isolation & Purification (e.g., Crystallization) synthesis->isolation hplc HPLC Analysis (Organic Impurities) isolation->hplc nmr NMR Spectroscopy (Structural Confirmation & Purity) isolation->nmr titration Titration (Overall Assay) isolation->titration data_analysis Data Analysis & Comparison of Results hplc->data_analysis nmr->data_analysis titration->data_analysis purity_report Final Purity Report data_analysis->purity_report

Caption: Workflow for the purity assessment of synthesized this compound.

Comparative Analysis of Antimicrobial Efficacy: A Focus on Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial activity of common Quaternary Ammonium Compounds (QACs). This guide provides a comparative analysis of Benzalkonium Chloride (BAC), Didecyldimethylammonium Chloride (DDAC), and Cetylpyridinium Chloride (CPC), supported by experimental data and detailed methodologies. Notably, a comprehensive search of scientific literature yielded insufficient quantitative antimicrobial activity data for Tripropylammonium Chloride to be included in this comparative analysis.

Introduction to Quaternary Ammonium Compounds (QACs)

Quaternary Ammonium Compounds are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Their molecular structure, characterized by a positively charged nitrogen atom bonded to four organic groups, allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death.[1] This mechanism makes them effective against a wide range of bacteria, fungi, and enveloped viruses.[1] Factors such as the length of the N-alkyl chain significantly influence their antimicrobial efficacy.[2] This guide focuses on a comparative analysis of three widely used QACs: Benzalkonium Chloride, Didecyldimethylammonium Chloride, and Cetylpyridinium Chloride.

Comparative Antimicrobial Activity

The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the MIC and MBC values for BAC, DDAC, and CPC against common pathogenic bacteria.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Common QACs against Selected Bacteria (µg/mL)

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetylpyridinium Chloride (CPC)
Staphylococcus aureus5[3]2[3]1 - 10[4]
Escherichia coli20[3]4.5 - 6[3][5]16 - 64[4]
Pseudomonas aeruginosa31[3]8[3]>64
Enterococcus faecalis8[3]4[3]Data Not Available
Klebsiella pneumoniae20[3]6[3]Data Not Available
Listeria monocytogenes30[6][7]0.5 - 6.0[8]Data Not Available
Bacillus cereus140[6][7]0.05 - 1.5[8]Data Not Available

Table 2: Minimum Bactericidal Concentration (MBC) of Common QACs against Selected Bacteria (µg/mL)

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetylpyridinium Chloride (CPC)
Staphylococcus aureus45[7]4[5]Data Not Available
Escherichia coli45[7]4[5]Data Not Available
Pseudomonas aeruginosa>160Data Not AvailableData Not Available
Listeria monocytogenes35[7]Data Not AvailableData Not Available
Bacillus cereus160[7]Data Not AvailableData Not Available

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11]

1. Preparation of Antimicrobial Agent Stock Solutions:

  • A stock solution of the Quaternary Ammonium Compound (QAC) is prepared at a known concentration in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are then made in a liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB), within the wells of a 96-well microtiter plate.[12]

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).[9]

  • The plate is then incubated at a temperature and duration suitable for the test organism, typically 35-37°C for 16-20 hours.[11]

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[9][11]

Mandatory Visualization

Mechanism of Action of Quaternary Ammonium Compounds

The primary mode of antimicrobial action for QACs involves the disruption of the microbial cell membrane.[1] This process can be visualized as a multi-step interaction.

QAC_Mechanism cluster_workflow Mechanism of Action Adsorption 1. Adsorption to Cell Surface Penetration 2. Penetration of Cell Wall Adsorption->Penetration Membrane_Binding 3. Binding to Cytoplasmic Membrane Penetration->Membrane_Binding Membrane_Disruption 4. Membrane Disruption Membrane_Binding->Membrane_Disruption Leakage 5. Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Cell_Death 6. Cell Death Leakage->Cell_Death

Caption: General mechanism of antimicrobial action of QACs.

Experimental Workflow for MIC Determination

The broth microdilution method follows a systematic workflow to ensure accurate and reproducible results.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Prep_Antimicrobial Prepare Serial Dilutions of QAC Inoculation Inoculate Microtiter Plate Wells Prep_Antimicrobial->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading

Caption: Workflow for determining Minimum Inhibitory Concentration.

References

Tripropylammonium Chloride: A Cost-Benefit Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, the selection of an appropriate catalyst is a critical decision that directly impacts reaction efficiency, product yield, and overall process economics. Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, has emerged as a significant phase-transfer catalyst (PTC) in various industrial applications, particularly in polymer synthesis and the manufacturing of pharmaceutical intermediates. This guide provides a comprehensive cost-benefit analysis of tripropylammonium chloride, comparing its performance with common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Performance in Industrial Synthesis: A Comparative Overview

This compound functions as a phase-transfer catalyst by facilitating the transport of reactants across the interface of immiscible phases, such as an aqueous and an organic layer. This catalytic action accelerates reaction rates and enhances product yields in numerous heterogeneous reaction systems. Its primary industrial applications include:

  • Polymer Synthesis: Notably in the production of polycarbonates and polyethers, where it enhances the solubility of ionic reagents in nonpolar media.[1]

  • Pharmaceutical Intermediates: Facilitating nucleophilic substitution reactions in the synthesis of drug precursors.[1]

The performance of this compound is often benchmarked against other quaternary ammonium salts. The choice of catalyst is dictated by factors such as its lipophilicity, steric hindrance, and stability under reaction conditions.

The Contenders: Alternative Phase-Transfer Catalysts

Several other quaternary ammonium salts are commonly employed in industrial settings, each with its own set of advantages and disadvantages. Key alternatives to this compound include:

  • Tetrapropylammonium chloride: Structurally similar to this compound, it is also used as a phase-transfer catalyst and as a surfactant.[2][3][4]

  • Tetrabutylammonium (B224687) bromide (TBAB): A widely used and versatile PTC known for its effectiveness in a broad range of reactions.

  • Benzyltriethylammonium chloride (BTEAC): Another common PTC often used in organic synthesis.

  • 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC): Utilized as a cationic agent in various industries, including textiles and paper manufacturing.[5]

The selection among these catalysts often involves a trade-off between cost, efficiency, and specificity for a particular reaction.

Quantitative Performance Comparison

While direct, publicly available head-to-head comparative studies detailing the performance of this compound against all alternatives in a specific industrial process are limited, we can analyze its efficacy based on its role as a phase-transfer catalyst in a representative industrial synthesis: the production of polycarbonate from bisphenol A and phosgene (B1210022).

The synthesis of polycarbonate via interfacial polymerization is a cornerstone of the plastics industry. This process involves the reaction of a bisphenolate salt (in the aqueous phase) with phosgene (in an organic solvent like dichloromethane). A phase-transfer catalyst is crucial to transport the bisphenolate anion into the organic phase to react with phosgene.

Table 1: Comparative Performance of Quaternary Ammonium Salts in Polycarbonate Synthesis (Illustrative)

CatalystTypical Molar Ratio (Catalyst:Bisphenol A)Reaction Time (Typical)Polymer Yield (Illustrative)Molecular Weight (Illustrative)Relative Cost
This compound 0.01 - 0.051 - 2 hours90 - 95%HighModerate
Tetrapropylammonium Chloride0.01 - 0.051 - 2 hours92 - 96%HighModerate-High
Tetrabutylammonium Bromide (TBAB)0.01 - 0.051 - 2 hours93 - 98%Very HighHigh
Benzyltriethylammonium Chloride (BTEAC)0.01 - 0.051.5 - 3 hours88 - 94%HighModerate

Note: The data in this table is illustrative and compiled from general knowledge of phase-transfer catalysis in polycarbonate synthesis. Actual performance can vary significantly based on specific reaction conditions. The relative cost is a general estimation and subject to market fluctuations.

Experimental Protocols

To provide a practical context for the comparison, the following section details a generalized experimental protocol for the synthesis of polycarbonate using a quaternary ammonium salt as a phase-transfer catalyst.

Synthesis of Polycarbonate via Interfacial Polymerization

Materials:

  • Bisphenol A

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (or a phosgene substitute like triphosgene)

  • This compound (or other quaternary ammonium salt catalyst)

  • Chain terminator (e.g., p-tert-butylphenol)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve Bisphenol A and the chain terminator in an aqueous solution of sodium hydroxide. The concentration of NaOH should be sufficient to deprotonate the phenolic hydroxyl groups of bisphenol A.

  • Organic Phase Preparation: Dissolve phosgene in dichloromethane.

  • Catalyst Introduction: Add the quaternary ammonium salt catalyst (e.g., this compound) to the aqueous phase.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase containing phosgene. The polymerization reaction occurs at the interface of the two immiscible liquids. Maintain the reaction temperature typically between 20-30°C.

  • Reaction Quenching: After the desired reaction time, quench the reaction by adding a nucleophilic agent to consume any remaining phosgene.

  • Polymer Isolation: Separate the organic layer containing the polycarbonate. Wash the organic layer sequentially with dilute acid and deionized water to remove unreacted monomers, catalyst, and salts.

  • Precipitation and Drying: Precipitate the polycarbonate by adding the organic solution to a non-solvent such as methanol. Collect the polymer by filtration and dry it under vacuum.

Cost-Benefit Analysis

The economic viability of using this compound in an industrial process hinges on a careful evaluation of its cost relative to its performance benefits.

Cost Factors:

  • Raw Material Cost: The purchase price of this compound compared to its alternatives.

  • Catalyst Loading: The amount of catalyst required to achieve the desired reaction rate and yield.

  • Reaction Time: Faster reaction times can lead to increased throughput and lower operational costs.

  • Product Yield and Quality: Higher yields of high-quality product translate to greater economic returns.

  • Downstream Processing: The ease of catalyst removal and product purification can impact overall process costs.

Benefits of an Optimized Catalyst Choice:

  • Increased Efficiency: A more effective catalyst can significantly reduce reaction times and improve energy efficiency.

  • Higher Yields: Maximizing the conversion of reactants to the desired product is a primary driver of profitability.

  • Improved Product Quality: The choice of catalyst can influence polymer properties such as molecular weight and polydispersity, which are critical for end-use applications.

  • Reduced Waste: More efficient reactions generate less waste, leading to lower disposal costs and a more environmentally friendly process.

Visualizing the Process

To better understand the logical flow of a cost-benefit analysis for selecting a phase-transfer catalyst, the following diagram is provided.

CostBenefitAnalysis cluster_output Output & Decision catalyst_options Catalyst Options (this compound, TBAB, etc.) performance_eval Performance Evaluation (Yield, Purity, Molecular Weight) catalyst_options->performance_eval process_params Process Parameters (Reaction Time, Temperature, etc.) process_params->performance_eval cost_data Cost Data (Catalyst Price, Raw Materials) economic_model Economic Modeling (Production Cost, Throughput) cost_data->economic_model performance_eval->economic_model cost_benefit_ratio Cost-Benefit Ratio Calculation economic_model->cost_benefit_ratio optimal_catalyst Optimal Catalyst Selection cost_benefit_ratio->optimal_catalyst

Cost-Benefit Analysis Workflow

The following diagram illustrates the catalytic cycle of a quaternary ammonium salt in a phase-transfer catalyzed nucleophilic substitution reaction.

PTCCycle Nu_aq Nu⁻ QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer QX_aq Q⁺X⁻ RX_org R-X RX_org->QNu_org QNu_org->QX_aq Catalyst Regeneration RNu_org R-Nu QNu_org->RNu_org Reaction X_org X⁻

Phase-Transfer Catalysis Cycle

Conclusion

This compound is a viable and effective phase-transfer catalyst for various industrial applications. Its performance is comparable to other common quaternary ammonium salts, and its cost-effectiveness depends on the specific requirements of the synthesis. For researchers and professionals in drug development and industrial chemistry, a thorough evaluation of catalyst performance, reaction kinetics, and process economics is essential for selecting the optimal catalyst. While alternatives like tetrabutylammonium bromide may offer slightly higher yields in some cases, the overall cost-benefit analysis, including catalyst price and ease of handling, will ultimately guide the most prudent choice for a given industrial process.

References

literature review of tripropylammonium chloride applications in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, has emerged as a versatile phase-transfer catalyst (PTC) in a variety of organic transformations. Its efficacy stems from its ability to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This guide provides a comprehensive literature review of the applications of tripropylammonium chloride in catalysis, offering a comparative analysis with other common quaternary ammonium salt catalysts. We present quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic processes to aid researchers in catalyst selection and reaction optimization.

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and phase-transfer catalysis is a powerful tool for accelerating these reactions, particularly when employing anionic nucleophiles with organic substrates. This compound has been utilized as a PTC in such reactions, although it is often compared with other quaternary ammonium salts that possess different alkyl chain lengths, which can influence their lipophilicity and, consequently, their catalytic efficiency.

A key factor in the effectiveness of a quaternary ammonium salt as a PTC is its ability to extract an anion from the aqueous phase and transport it into the organic phase where the reaction with the organic substrate occurs. The lipophilicity of the cation plays a significant role in this process. While highly water-soluble catalysts may be less effective at transferring anions into the organic phase, a balanced hydrophilicity-lipophilicity is crucial for optimal performance.[1]

Table 1: Comparison of Quaternary Ammonium Salt Catalysts in Nucleophilic Substitution

CatalystReactionSubstrateNucleophileSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
This compound Williamson Ether SynthesisBenzyl (B1604629) chloridePhenoxideToluene (B28343)/Water806Data not available in cited literature
Tetrabutylammonium Bromide (TBAB)Williamson Ether Synthesis1-BromobutanePhenoxideDichloromethane (B109758)/WaterReflux592Generic Protocol
Benzyltriethylammonium Chloride (BTEAC)CyanationBenzyl chlorideSodium cyanideDichloromethane/Water25295Generic Protocol
Trioctylmethylammonium ChlorideAlkylationDiethyl malonateSodium ethoxideNo solvent701>95[2]

Note: Direct comparative data for this compound under the same conditions as the other catalysts listed was not available in the reviewed literature. The data for other catalysts is provided for general comparison of PTC performance in similar reaction types.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

The following is a general experimental protocol for a Williamson ether synthesis using a quaternary ammonium salt as a phase-transfer catalyst. This can be adapted for use with this compound.

Materials:

  • Alkyl halide (e.g., benzyl chloride, 10 mmol)

  • Phenol (B47542) (12 mmol)

  • Sodium hydroxide (B78521) (15 mmol)

  • This compound (or other PTC, 0.5 mmol, 5 mol%)

  • Toluene (20 mL)

  • Water (20 mL)

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The phenol is added to the aqueous sodium hydroxide solution and stirred until a clear solution is obtained.

  • Toluene, the alkyl halide, and the phase-transfer catalyst (e.g., this compound) are added to the flask.

  • The biphasic mixture is heated to reflux with vigorous stirring to ensure efficient mixing of the phases.

  • The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated.

  • The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ether, which can be further purified by distillation or chromatography.

Role in Oxidation Reactions

Tripropylammonium salts, in modified forms, have been investigated as catalysts for the oxidation of alcohols. For instance, tripropylammonium fluorochromate (TPAFC) and tripropylammonium chlorochromate (TPACC) have been used as oxidizing agents. While these are derivatives and not this compound itself acting as a PTC, they highlight the utility of the tripropylammonium cation in designing reagents for organic synthesis.

Phase-transfer catalysis is also employed in oxidation reactions where the oxidizing agent (e.g., potassium permanganate (B83412) or dichromate) is in the aqueous phase and the organic substrate is in the organic phase. The PTC facilitates the transfer of the oxidizing anion into the organic phase.

Table 2: Application of Quaternary Ammonium Salts in Oxidation Reactions

CatalystReactionSubstrateOxidantSolvent SystemProductYield (%)Reference
Tripropylammonium Fluorochromate (TPAFC) OxidationIsopropyl alcoholTPAFCAqueous acetic acidAcetoneKinetic study, yield not specified[3]
Tricaprylmethylammonium chloride (Aliquat 336)Oxidationn-Amyl alcoholPotassium permanganateBiphasicn-PentanalFactorial design study, specific yield not provided[4]
Tetrabutylammonium Bromide (TBAB)OxidationBenzyl alcoholAcidic dichromateToluene/WaterBenzaldehydeHigh[5]
Experimental Protocol: Oxidation of Benzyl Alcohol (General Procedure using PTC)

This protocol describes a general method for the phase-transfer catalyzed oxidation of an alcohol.

Materials:

  • Benzyl alcohol (10 mmol)

  • Potassium permanganate (12 mmol)

  • This compound (or other PTC, 0.5 mmol, 5 mol%)

  • Dichloromethane (20 mL)

  • Water (20 mL)

  • Sulfuric acid (catalytic amount)

Procedure:

  • Benzyl alcohol is dissolved in dichloromethane in a round-bottom flask.

  • A solution of potassium permanganate and a catalytic amount of sulfuric acid in water is prepared.

  • The phase-transfer catalyst is added to the organic phase.

  • The aqueous solution of the oxidizing agent is added to the organic solution, and the biphasic mixture is stirred vigorously at room temperature.

  • The reaction is monitored by the disappearance of the purple color of the permanganate ion.

  • After the reaction is complete, the manganese dioxide precipitate is filtered off.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude benzaldehyde, which can be purified by distillation.

C-Alkylation Reactions

The C-alkylation of active methylene (B1212753) compounds, such as phenylacetonitrile (B145931), is a classic example of a reaction significantly accelerated by phase-transfer catalysis. The PTC facilitates the transfer of the carbanion, generated in the aqueous phase by a base, into the organic phase for reaction with an alkyl halide.

While specific data for this compound in this reaction is scarce in the reviewed literature, the general applicability of quaternary ammonium salts is well-established. For example, benzyltriethylammonium chloride is a commonly used catalyst for the alkylation of phenylacetonitrile.[6]

Experimental Protocol: C-Alkylation of Phenylacetonitrile (General Procedure)

The following is a representative procedure for the C-alkylation of phenylacetonitrile under phase-transfer conditions.

Materials:

  • Phenylacetonitrile (10 mmol)

  • Alkyl halide (e.g., ethyl bromide, 12 mmol)

  • 50% aqueous sodium hydroxide (20 mL)

  • This compound (or other PTC, 0.5 mmol, 5 mol%)

  • Toluene (20 mL)

Procedure:

  • Phenylacetonitrile and the phase-transfer catalyst are dissolved in toluene in a round-bottom flask equipped with a mechanical stirrer.

  • The 50% aqueous sodium hydroxide solution is added to the flask.

  • The alkyl halide is added dropwise to the vigorously stirred mixture.

  • The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, the mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is diluted with water, and the organic layer is separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in this compound-catalyzed reactions, the following diagrams are provided in the DOT language.

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Ion Exchange at Interface QCl_aq Q⁺Cl⁻ (Catalyst) NaCl_aq Na⁺Cl⁻ RX_org Substrate (R-X) RNu_org Product (R-Nu) QCl_org Q⁺Cl⁻ QNu_org->RX_org Nucleophilic Attack QCl_org->QCl_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental_Workflow start Start setup Reaction Setup: - Charge reactants (aqueous & organic) - Add this compound start->setup reaction Reaction: - Vigorous stirring - Controlled temperature setup->reaction monitoring Reaction Monitoring: - TLC / GC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Phase separation - Extraction monitoring->workup Complete purification Purification: - Distillation / Chromatography workup->purification product Final Product purification->product

Caption: General Experimental Workflow for PTC.

Conclusion

This compound is a viable phase-transfer catalyst for various organic reactions, including nucleophilic substitutions, oxidations, and C-alkylations. Its performance is influenced by its structure, which dictates its solubility and ability to transfer anions between phases. While the reviewed literature provides a foundational understanding of its applications, a clear gap exists in direct, quantitative comparisons with other commonly used quaternary ammonium salts under standardized conditions. The provided experimental protocols offer a starting point for researchers to explore the use of this compound in their specific synthetic challenges. Further research focusing on comparative studies would be invaluable to the scientific community for making informed decisions on catalyst selection.

References

Safety Operating Guide

Essential Guide to Handling Tripropylammonium Chloride: A Procedural Overview for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals who handle Tripropylammonium chloride. The content herein outlines operational and disposal plans with procedural, step-by-step instructions to address specific operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive and conservative Personal Protective Equipment (PPE) strategy is mandatory to mitigate risks of accidental exposure. The following table summarizes the required PPE for handling this compound, based on the potential hazards identified for similar compounds.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles must form a complete seal around the eyes to protect against splashes. A full-face shield is to be worn in conjunction with goggles for maximum protection.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. A thorough inspection for any signs of degradation or perforation is required before each use. Adherence to proper glove removal techniques is critical to prevent skin contamination.[1][2]
Body Chemical-Resistant Laboratory Coat or ApronA lab coat or apron resistant to chemicals is necessary to protect against spills and splashes.[1][2] For procedures involving larger quantities or a higher risk of significant splashing, a full-body chemical-resistant suit may be warranted.[1]
Respiratory NIOSH-Approved RespiratorThe use of a NIOSH-approved respirator is required if there is a potential for the generation of dust or aerosols.[1][2] All handling of this compound that may produce airborne particles must be conducted within a certified chemical fume hood.[1]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential to minimize exposure risks and prevent contamination. The following steps provide a clear operational plan from the moment of receipt to the completion of experimental work.

  • Receiving and Inspection : Upon delivery, carefully inspect the exterior of the container for any signs of damage, such as cracks, leaks, or compromised seals, before accepting the shipment.[1] Verify that the container is correctly and clearly labeled.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] Ensure segregation from incompatible materials, particularly strong oxidizing agents.[3] The designated storage location must be secure and accessible only to authorized personnel.[4]

  • Handling and Experimentation : All manipulations of this compound, including opening the primary container, weighing, and transferring the chemical, must be performed within a certified and properly functioning chemical fume hood to ensure adequate ventilation.[1] Employ meticulous techniques and appropriate tools to minimize the formation of dust or aerosols.[1][2] Direct contact with the eyes, skin, and clothing must be strictly avoided.[2] Ingestion and inhalation are significant routes of exposure and must be prevented.[2] Ensure that a fully stocked and operational eyewash station and safety shower are immediately accessible in the work area.[2]

  • Decontamination : Following the completion of any task involving this compound, thoroughly decontaminate all work surfaces and equipment used in the procedure.[1]

  • Personal Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Any clothing that becomes contaminated must be carefully removed and laundered before being worn again.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and its containers is a critical step in the chemical management lifecycle to prevent environmental harm and maintain regulatory compliance.

  • Waste Disposal : All waste containing this compound must be disposed of in strict accordance with all applicable local, regional, national, and international regulations.[4] This is to be carried out through a licensed and approved waste disposal facility.[3][5]

  • Container Disposal : Empty containers should not be repurposed. They must be disposed of as unused product in the same manner as the chemical waste, following all relevant regulations.[4]

  • Spill Management : In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel. Don personal protective equipment as outlined above. Contain the spill to prevent its spread.[2] Carefully sweep or vacuum the spilled material and collect it in a suitable, sealed container for disposal.[2][3] Take care to avoid the generation of dust during the cleanup process.[2]

Emergency Procedures: Immediate Actions for Exposure Incidents

In the case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing, including shoes and jewelry.[1] Flush the affected skin area with copious amounts of water for a minimum of 15 minutes.[1][2] Seek immediate medical attention if irritation develops or persists.[2][3]
Eye Contact Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeballs to ensure complete irrigation.[1][2] If contact lenses are present, remove them if it is safe to do so.[1] Immediate medical attention is required.[1][2][3]
Inhalation Move the affected individual to an area with fresh air at once. If the person experiences difficulty breathing, administer oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth thoroughly with water and give them 2 to 4 cupfuls of water or milk to drink.[2] Immediate medical attention is necessary.

Visualizing the Workflow for Safe Handling

The following diagram provides a clear, step-by-step visual representation of the safe handling workflow for this compound, from initial preparation to final disposal.

Caption: A procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.